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COPPER(II)CHLORIDE,BASIC

Cat. No.: B1174356
CAS No.: 16004-08-3
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Description

Significance of Basic Copper(II) Chlorides as a Class of Inorganic Compounds

Basic copper(II) chlorides are a class of inorganic compounds that contain both chloride and hydroxide (B78521) anions. They are considered "basic" due to the presence of the hydroxide group, which can neutralize acids. These compounds are noteworthy for several reasons. They are frequently encountered as corrosion products on copper and its alloys, providing a visible indicator of chemical change in everyday environments. webqc.orgmdpi.com In the realm of mineralogy, they exist naturally in various crystalline forms. wikipedia.org Furthermore, their synthesis and characterization are of great interest in inorganic chemistry, offering insights into polymorphism and the formation of extended solid-state structures. The controlled release of copper ions from these slightly soluble compounds is a key property that underpins many of their practical applications. camachem.com

Overview of Dicopper Chloride Trihydroxide (Cu₂(OH)₃Cl) and Related Basic Forms

Dicopper chloride trihydroxide, with the chemical formula Cu₂(OH)₃Cl, is the most well-known basic copper chloride. wikipedia.org It is also commonly referred to as tribasic copper chloride (TBCC), copper trihydroxyl chloride, or copper oxychloride. wikipedia.orgchemicalbook.com This compound is a greenish crystalline solid that is essentially insoluble in water. webqc.orgcamachem.comchemicalbook.com

Cu₂(OH)₃Cl exists in four natural mineral polymorphs, each with a distinct crystal structure: wikipedia.orgatamanchemicals.com

Atacamite: Orthorhombic

Paratacamite: Rhombohedral

Clinoatacamite: Monoclinic

Botallackite: Monoclinic

Atacamite and paratacamite are the more common forms, often found as secondary minerals in copper ore deposits and as corrosion products on copper-bearing metals. wikipedia.orgatamanchemicals.com Botallackite is the least stable of the four polymorphs. wikipedia.org Thermodynamic data indicate the stability order is clinoatacamite > atacamite > botallackite. wikipedia.orgatamanchemicals.com Spectroscopic studies have shown that the strength of hydrogen bonding follows the order paratacamite > atacamite > botallackite. wikipedia.orgatamanchemicals.com

The structure of these polymorphs consists of Jahn-Teller distorted octahedral copper(II) centers. For instance, in atacamite and botallackite, there are two different types of Cu coordination geometries: [Cu(OH)₄Cl₂] and [Cu(OH)₅Cl]. wikipedia.org The arrangement of these octahedra differs, leading to the distinct crystal structures. In atacamite, they form a three-dimensional framework, while in botallackite, they create a two-dimensional sheet-like structure. wikipedia.org

Properties of Dicopper Chloride Trihydroxide

Property Value
Chemical Formula Cu₂(OH)₃Cl
Molar Mass 213.56 g/mol
Appearance Green crystalline solid
Density ~3.5 - 3.78 g/cm³ wikipedia.orgcamachem.com
Melting Point Decomposes around 200-250 °C wikipedia.orgchemicalbook.com

| Solubility in water | Insoluble wikipedia.org |

Historical Development of Research on Basic Copper(II) Chlorides

Research into basic copper(II) chlorides has a long history, initially driven by their identification as naturally occurring minerals and as products of copper corrosion. wikipedia.orgrruff.info Early studies focused on their mineralogical classification and occurrence in various geological settings. For example, paratacamite was named after the Atacama Desert in Chile, where it is found. wikipedia.org

The industrial production of basic copper chloride began with its use as a fungicide for crop protection. wikipedia.org This led to the development of simple precipitation methods for its synthesis, such as the air oxidation of copper(I) chloride in a brine solution. wikipedia.org For a long time, the polymorphic nature of the compound was not a primary concern for these large-scale applications. wikipedia.org

More systematic research into the synthesis and stability of the different polymorphs has been a more recent development. rruff.inforesearchgate.net Scientists have developed reproducible methods to synthesize atacamite, paratacamite, and botallackite, often involving careful control of reaction temperature and time. rruff.inforesearchgate.net These studies have revealed that botallackite often crystallizes first as a key intermediate and subsequently recrystallizes into the more stable atacamite or paratacamite forms depending on the reaction conditions. wikipedia.orgatamanchemicals.comresearchgate.net

Interdisciplinary Relevance in Materials Chemistry, Environmental Science, and Catalysis Research

The unique properties of basic copper(II) chlorides have made them relevant in a variety of scientific and industrial fields.

Materials Chemistry: In materials science, basic copper chlorides are investigated for their potential in creating novel materials. Their use as pigments for paints, plastics, and ceramics is a notable application, imparting various shades of green. camachem.comsciencemadness.org They are also used in pyrotechnics as blue or green coloring agents. sciencemadness.org The study of their polymorphism provides fundamental insights into crystal engineering and solid-state transformations.

Environmental Science: In environmental science, basic copper(II) chlorides play a role in several areas. They are used in wood preservatives to protect against fungal and insect decay. camachem.comwikipedia.org As fungicides and algaecides, they help protect crops. camachem.comsarchemlabs.com Their application in wastewater treatment to remove pollutants is also being explored. sarchemlabs.com The environmental fate of copper compounds is an area of active research, as free copper(II) ions can be toxic to aquatic life. dcceew.gov.au

Catalysis Research: Basic copper(II) chlorides, particularly dicopper chloride trihydroxide, have shown significant promise as catalysts. Cu₂(OH)₃Cl has been used in the preparation of catalysts and directly as a catalyst in organic synthesis for chlorination and oxidation reactions. wikipedia.orgsciencemadness.org For instance, it has been shown to catalyze the chlorination of ethylene (B1197577). wikipedia.orgsciencemadness.org The atacamite and paratacamite forms have been identified as active species in supported copper(II) chloride catalyst systems for the oxidative carbonylation of methanol (B129727) to produce dimethyl carbonate, an environmentally friendly chemical intermediate. wikipedia.org

Properties

CAS No.

16004-08-3

Molecular Formula

C7H16ClN3O2S2

Origin of Product

United States

Crystallography and Structural Elucidation of Basic Copper Ii Chlorides

Polymorphism of Dicopper Chloride Trihydroxide: Atacamite, Paratacamite, Botallackite, and Clinoatacamite

Dicopper chloride trihydroxide is known to crystallize in four distinct polymorphic forms, each with its own unique structural arrangement. These are the orthorhombic atacamite, the trigonal (rhombohedral) paratacamite, and the monoclinic botallackite and clinoatacamite. rsc.orgresearchgate.netresearchgate.net Atacamite and paratacamite are relatively common secondary minerals found in the oxidation zones of copper deposits, particularly in arid and saline environments. researchgate.net Botallackite is the rarest and least stable of the four polymorphs. materialsproject.org Clinoatacamite was the last to be identified and is also found in similar geological settings. researchgate.net

Atacamite crystallizes in the orthorhombic system, characterized by three unequal axes at right angles. researchgate.net

Paratacamite belongs to the trigonal crystal system, often described with a rhombohedral lattice. webmineral.com

Botallackite and Clinoatacamite both crystallize in the monoclinic system, where the crystal has three unequal axes with one oblique angle. researchgate.netmaterialsproject.orgarizona.edu

A comparative summary of their crystallographic data is presented below:

PolymorphCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
AtacamiteOrthorhombicPnma6.0309.1206.86590
ParatacamiteTrigonalR13.65413.65414.04190
BotallackiteMonoclinicP2₁/m5.7176.1265.63693.07
ClinoatacamiteMonoclinicP2₁/n6.1576.8149.10599.65

Note: Data compiled from multiple sources. rsc.orgresearchgate.netresearchgate.netwebmineral.comresearchgate.netresearchgate.netadichemistry.comwikipedia.org

The formation and stability of the different polymorphs of dicopper chloride trihydroxide are highly dependent on the conditions of crystallization. Research has shown that botallackite is often the first polymorph to crystallize under a variety of conditions, acting as a metastable intermediate. arizona.edu Over time, and depending on the specific chemical environment, botallackite can transform into the more stable forms of atacamite or paratacamite.

The interconversion between these polymorphs is influenced by factors such as temperature, pH, and the concentration of copper and chloride ions in the solution. For instance, the transformation of botallackite to atacamite or paratacamite is a recrystallization process sensitive to the reaction medium. arizona.edu Thermodynamic data suggest that clinoatacamite is the most stable polymorph, followed by atacamite, and then botallackite. The sequence of recrystallization generally follows the order of increasing stability: botallackite → atacamite → clinoatacamite. researchgate.net Some studies have also indicated that the presence of certain impurity cations, such as zinc or nickel, may be crucial for stabilizing the paratacamite structure. researchgate.netrruff.info

The four polymorphs of dicopper chloride trihydroxide are not just laboratory curiosities; they are also found in nature as minerals. Atacamite, paratacamite, botallackite, and clinoatacamite are all recognized mineral species. researchgate.netresearchgate.netmaterialsproject.org Their structures, whether synthesized in the lab or formed through geological processes, are fundamentally the same.

The crystal structures of all four polymorphs are based on layers of edge-sharing, distorted copper-containing octahedra. arizona.edu The primary differences between them arise from the specific arrangement and composition of these layers and how they are linked together. For example, in clinoatacamite, the structure consists of layers of Jahn-Teller-distorted [Cu(OH)₄Cl₂] octahedra, which are linked by individual [Cu(OH)₆] octahedra. arizona.edu The structures of paratacamite and atacamite are also layered but differ in the topology and composition of these layers and their cross-linkages. arizona.edu Botallackite's structure also features sheets of two different types of copper coordination octahedra, [Cu(OH)₄Cl₂] and [Cu(OH)₅Cl]. These structural variations, while subtle, have significant impacts on the physical and chemical properties of these minerals.

Coordination Chemistry and Electronic Structure of Copper(II) Centers

The coordination chemistry of the copper(II) ion in the basic copper(II) chloride polymorphs is a key aspect of their structure and properties. The Cu²⁺ ion, with its d⁹ electronic configuration, is well-known for exhibiting distortions in its coordination sphere.

This typically results in a tetragonal distortion, where the octahedron is either elongated or compressed along one axis. In the case of the basic copper(II) chloride polymorphs, this is manifested as a few longer bonds and several shorter bonds within the copper coordination sphere. For example, in atacamite, the copper atoms are coordinated to four nearest hydroxide (B78521) groups with Cu-OH distances of about 2.01 Å, and then to more distant chloride or hydroxide groups at distances of 2.36 Å to 2.76 Å, completing the distorted octahedron. Similarly, in clinoatacamite, the copper-containing octahedra all exhibit Jahn-Teller distortion. rruff.info The structure of botallackite also features two types of copper polyhedra, both displaying strong Jahn-Teller distortion.

The bonding within the solid-state structures of the basic copper(II) chloride polymorphs consists primarily of ionic and covalent interactions between the copper(II) centers and the hydroxide and chloride ligands. The Cu-OH and Cu-Cl bonds have a significant ionic character due to the difference in electronegativity between copper and oxygen/chlorine.

The Jahn-Teller distortion directly influences the lengths of these bonds. In a typical distorted octahedron around a Cu²⁺ center, there are shorter equatorial bonds and longer axial bonds. For instance, in the [Cu(OH)₄Cl₂] octahedra found in atacamite, the four Cu-OH bonds are shorter, while the two Cu-Cl bonds are significantly longer, measuring approximately 2.76 Å. In the [Cu(OH)₅Cl] octahedron also present in atacamite, there are four short Cu-OH bonds, one longer axial Cu-OH bond (around 2.36 Å), and one long axial Cu-Cl bond (around 2.75 Å).

In clinoatacamite, the [Cu(OH)₄Cl₂] octahedra have four Cu-OH bonds with lengths around 1.95-1.99 Å and two longer Cu-Cl bonds at about 2.77 Å. The interlayer [Cu(OH)₆] octahedra also show a slight Jahn-Teller distortion. arizona.edu In a compound isostructural with botallackite, the [Cu(OH)₄Cl₂] octahedron has Cu-O bond lengths of approximately 1.92-2.00 Å and Cu-Cl bond lengths of about 2.79 Å. arizona.edu The hydrogen bonding between the hydroxide groups and chloride ions also plays a crucial role in holding the layers of the crystal structures together, particularly in botallackite.

Formation and Structural Properties of Aqua and Halido-Copper(II) Complexes in Solution

In aqueous solutions, the coordination chemistry of the copper(II) ion is characterized by the formation of various aqua and halido complexes, primarily dictated by the concentration of chloride ions. When copper(II) chloride dissolves in water, the Cu²⁺ ion is surrounded by water molecules, which act as ligands. emerginginvestigators.org The predominant species in a dilute aqueous solution is the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. chemguide.co.ukyoutube.com This complex is responsible for the characteristic pale blue color of such solutions. emerginginvestigators.orgissr.edu.kh The geometry of the [Cu(H₂O)₆]²⁺ complex is typically a distorted octahedron due to the Jahn-Teller effect. researchgate.net

The introduction of chloride ions into the solution initiates a series of stepwise ligand substitution reactions, where water molecules are progressively replaced by chloride ions. emerginginvestigators.org This process is governed by Le Chatelier's principle; increasing the chloride concentration shifts the equilibrium toward the formation of chlorido-complexes. emerginginvestigators.org These substitution reactions result in a noticeable change in the solution's color, from blue to green, and eventually to yellow-green at very high chloride concentrations. issr.edu.khlibretexts.org

The sequence of complex formation can be represented as follows:

[Cu(H₂O)₆]²⁺ (blue) ⇌ [CuCl(H₂O)₅]⁺ ⇌ [CuCl₂(H₂O)₄] (green) ⇌ [CuCl₃(H₂O)]⁻ ⇌ [CuCl₄]²⁻ (yellow-green) libretexts.org

The green color observed in many copper(II) chloride solutions is due to a mixture of the blue aqua complex and the yellow tetrachlorocuprate(II) complex, [CuCl₄]²⁻. libretexts.org The [CuCl₂(H₂O)₂] complex is a significant species that contributes to the green hue. libretexts.org The tetrachlorocuprate(II) ion, [CuCl₄]²⁻, has a distorted tetrahedral or square planar geometry. libretexts.org

The structural properties of these complexes in solution have been investigated using various techniques, including X-ray structural analysis. researchgate.net These studies confirm the distorted octahedral geometry for the aqua complexes and provide data on interparticle distances. researchgate.net The stability of these complexes is influenced by the nature of the ligands; chloride ions form stronger bonds with the Cu²⁺ ion compared to the ion-dipole interaction with water molecules, thus favoring the formation of halido-complexes in the presence of sufficient chloride concentration. emerginginvestigators.orglibretexts.org

Complex IonFormulaCoordination GeometryObserved Color in Solution
Hexaaquacopper(II)[Cu(H₂O)₆]²⁺Distorted OctahedralPale Blue
Dichlorodiaquacopper(II)[CuCl₂(H₂O)₂]Distorted OctahedralGreen
Tetrachlorocuprate(II)[CuCl₄]²⁻Distorted TetrahedralYellow-Green

Supramolecular Assembly and Intermolecular Interactions within Basic Copper(II) Chloride Frameworks

Hydrogen bonding is a predominant force in the crystal lattices of hydrated copper(II) chloride compounds and complexes containing amine or aqua ligands. nih.gov In the structure of copper(II) chloride dihydrate (CuCl₂·2H₂O), the coordinated water molecules act as hydrogen bond donors, forming connections with chloride ions of adjacent complex units. mdpi.com In more complex frameworks involving organic ligands, N-H···Cl and C-H···X (where X = Cl or another electronegative atom) interactions are crucial for building extended one-, two-, or three-dimensional networks. mdpi.comnih.govresearchgate.net These bonds create a robust framework that holds the individual coordination polymers or complexes together. mdpi.com

In many copper(II) chloride structures, chloride ions act as bridging ligands, connecting two or more copper centers. This can result in the formation of dimeric, chain, or layered structures. mdpi.comtandfonline.comresearchgate.net For example, dimeric Cu₂(μ-Cl)₂ cores are a common motif where two copper ions are linked by two bridging chloride atoms. tandfonline.com These bridged units can then be further assembled into higher-dimensional structures through weaker intermolecular forces. tandfonline.com

For copper(II) chloride complexes incorporating aromatic ligands, π-π stacking interactions can play a significant role in the supramolecular assembly. nih.govresearchgate.net These interactions occur between the planar aromatic rings of neighboring ligands, contributing to the stability and specific arrangement of the molecules within the crystal. nih.gov The interplay between hydrogen bonding, bridging halides, and π-π stacking results in the formation of diverse and intricate supramolecular architectures, ranging from simple chains to complex three-dimensional frameworks. mdpi.comnih.govacs.org

Interaction TypeDescriptionRole in Framework
Hydrogen Bonding Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom (like Cl).Links individual complex units into extended 1D, 2D, or 3D networks. nih.govresearchgate.net
Chloride Bridging A chloride ion simultaneously bonded to two or more copper centers, forming a covalent or coordinative bridge.Creates polynuclear complexes, chains, or layers (e.g., Cu₂(μ-Cl)₂ cores). tandfonline.comresearchgate.net
π-π Stacking Non-covalent interaction between aromatic rings of adjacent ligands.Stabilizes the crystal packing and directs the assembly of complexes with organic ligands. nih.govresearchgate.net

Synthetic Methodologies and Preparation Pathways

Controlled Precipitation and Hydrothermal Synthesis of Dicopper Chloride Trihydroxide Polymorphs

Controlled precipitation from aqueous solutions is a common method for synthesizing basic copper(II) chloride. This typically involves the partial neutralization of a copper(II) chloride solution with a base, such as sodium hydroxide (B78521) or ammonia. sciencemadness.orgtheasengineers.com The careful control of reaction parameters is crucial as it dictates which of the four polymorphs—atacamite, paratacamite, botallackite, or clinoatacamite—is formed.

Hydrothermal synthesis, a variant of precipitation conducted in a sealed vessel at elevated temperatures and pressures, offers another pathway to produce well-defined crystalline phases. This method has been successfully used to prepare monodispersed Cu₂(OH)₃Cl nanoplatelets and pure-phase botallackite nanoflakes. researchgate.netdtu.dk The enclosed environment allows for precise temperature control, which influences the kinetics of crystal nucleation and growth, thereby enabling the formation of specific morphologies and polymorphs.

Research has established a general crystallization sequence where the thermodynamically less stable polymorphs form first and then convert to more stable forms. Botallackite is often the initial phase to crystallize under a wide range of conditions; it is a key intermediate that subsequently recrystallizes into the more stable atacamite or paratacamite, depending on the precise nature of the reaction medium. researchgate.net The most stable form at ambient temperatures is considered to be paratacamite, or more specifically, clinoatacamite. scite.airesearchgate.net

The selective synthesis of a specific dicopper chloride trihydroxide polymorph is highly sensitive to the reaction conditions. The interplay between temperature, pH, and reactant concentration determines the thermodynamic and kinetic favorability of each crystal structure.

pH: The pH of the reaction medium is a critical factor. Generally, alkaline conditions favor the recrystallization of the initially formed phases into the more stable paratacamite (γ-Cu₂(OH)₃Cl). researchgate.net Systematic studies have demonstrated that precise pH control can selectively yield specific products. For instance, using a 2-(N-morpholino)ethanesulfonic acid (MES) buffer has been shown to be crucial for the selective synthesis of either clinoatacamite (Cu₂(OH)₃Cl) or tenorite (CuO) nanoparticles. dtu.dk

Temperature: Temperature influences the rate of both crystallization and phase transformation. While recrystallization phenomena are faster at higher temperatures, the sequence of crystallization often remains the same. minsocam.org However, specific temperature ranges can be targeted to favor certain outcomes. One patented method specifies a reaction temperature of 80-160 °C for the synthesis of basic copper chloride from copper hydroxide and copper chloride solutions. mdpi.com

Reactant Concentration: The concentration of copper(II) chloride in the solution plays a significant role in determining the resulting polymorph. It has been observed that paratacamite is the predominant phase formed when the CuCl₂ concentration is low. At higher concentrations, a mixture of atacamite and paratacamite is typically produced. This is attributed to the formation of the chloro-cuprate(I) complex ion (CuCl⁺), which appears to favor the nucleation of atacamite. minsocam.org

The following table summarizes the general influence of these parameters on polymorph formation.

ParameterConditionPredominant Polymorph/ProductReference
pH AlkalineParatacamite / Clinoatacamite researchgate.net
Controlled (MES Buffer)Clinoatacamite or Tenorite (CuO) dtu.dk
4.0 - 9.0Basic Copper Chloride (unspecified) mdpi.com
Temperature AmbientParatacamite (thermodynamically stable) researchgate.net
80 - 160 °CBasic Copper Chloride (unspecified) mdpi.com
Concentration Low [CuCl₂]Paratacamite minsocam.org
High [CuCl₂]Atacamite & Paratacamite Mixture minsocam.org

While primary parameters like pH and temperature are dominant, additives and seeding can further refine control over crystallization. Additives, which can include "foreign" ions or complexing agents, can influence crystallization by altering the solution chemistry, inhibiting the nucleation of one polymorph, or promoting the growth of another. For example, the presence of the CuCl⁺ complex, which is more abundant at higher chloride concentrations, favors the nucleation of atacamite over paratacamite. minsocam.org In other inorganic systems, ions like magnesium and sulfate (B86663) have been shown to affect both the kinetics and the resulting polymorph of calcium carbonate precipitation. researchgate.netgoogle.com While specific studies on additives for controlling basic copper chloride polymorphs are not extensively detailed in the literature, the principles of crystal engineering suggest that tailored additives could provide a route to polymorph-specific synthesis.

Seeding is a technique where pre-formed crystals are introduced into a supersaturated solution to promote the growth of a specific crystalline phase. This method bypasses the often difficult-to-control spontaneous nucleation step. In the context of basic copper(II) chloride, introducing seed crystals of a desired polymorph (e.g., pure atacamite) under carefully controlled conditions of supersaturation could direct the crystallization process exclusively toward that form. A patented process for producing high-purity copper chloride dihydrate utilizes copper chloride seed crystals to initiate and control crystallization, ensuring uniform grain distribution. scribd.com This principle could be adapted for the selective crystallization of dicopper chloride trihydroxide polymorphs.

Solid-State Reactions and Thermal Conversion Routes for Basic Copper(II) Chlorides

Basic copper(II) chloride can also be prepared through solid-state reactions, which involve the reaction of solids at or below room temperature, often facilitated by grinding. One study demonstrated the synthesis of tribasic copper chloride nanopowder via a solid-state reaction at room temperature by grinding cupric chloride and sodium hydroxide. This method produced nanorods with average diameters of 60 nm. google.com

Thermal conversion is another important pathway, particularly for transforming between polymorphs. The different polymorphs exhibit varying thermal stabilities. Botallackite, for instance, is the least stable and readily converts to atacamite or paratacamite upon heating. researchgate.net Further heating of basic copper(II) chloride leads to decomposition. Thermogravimetric analysis shows that above 220 °C, the compound decomposes with the elimination of hydrochloric acid and water to form copper oxides, such as tenorite (CuO). scribd.comjcsp.org.pk

Anion Exchange Processes in Basic Copper Salt Systems

The layered crystal structures of some basic copper salts allow them to function as anion exchangers. This property can be exploited as a synthetic route to obtain basic copper(II) chloride from other basic copper salts. Research has shown that fine particles of brochantite, a basic copper sulfate (Cu₄(OH)₆SO₄), can be successfully transformed into paratacamite (Cu₂(OH)₃Cl) by equilibrating the brochantite powder in a solution containing an excess of chloride anions. dtu.dk This process involves the chloride ions from the solution displacing the sulfate ions within the solid crystal lattice.

The anion exchange reaction can be represented as: Cu₄(OH)₆SO₄ (s) + 2Cl⁻ (aq) → 2Cu₂(OH)₃Cl (s) + SO₄²⁻ (aq)

Novel Approaches for the Synthesis of Basic Copper(II) Chloride Nanomaterials

There is growing interest in producing basic copper(II) chloride with controlled nanoscale morphologies due to their potential for enhanced catalytic activity and other properties. Several novel methods have been developed to achieve this.

Hydrothermal and heat-treatment reactions are prominent among these approaches. One study reported the synthesis of monodispersed Cu₂(OH)₃Cl nanoplatelets which formed immediately upon mixing the reactants (CuCl₂ and Cu(OH)₂) and subsequently aggregated into uniform spherical particles. researchgate.net Another hydrothermal strategy, without the use of a template, was employed to synthesize free-standing, single-crystalline nanosheets of botallackite (α-Cu₂(OH)₃Cl) with thicknesses ranging from 20 to 30 nm.

Controlling the pH during precipitation is another key strategy. The selective synthesis of clinoatacamite nanoparticles has been achieved through precise pH control using a MES buffer. dtu.dk Solid-state reactions at room temperature have also been shown to be an effective, simple, and rapid method for producing basic copper(II) chloride nanorods. google.com These methods highlight the move towards energy-efficient and template-free synthesis of nanomaterials with tailored properties.

Industrial Synthesis Routes and Process Optimization Studies

On an industrial scale, basic copper(II) chloride is produced through several established methods, often focusing on cost-effectiveness, yield, and product quality for agricultural applications. minsocam.org

Common industrial synthesis routes include:

Hydrolysis of Copper(II) Chloride: In this process, a solution of copper(II) chloride is partially hydrolyzed, often at moderate temperatures, causing the precipitation of basic copper(II) chloride. atamanchemicals.com

Reaction of Copper(II) Chloride with a Base: This is one of the most common methods, where a copper(II) chloride solution is neutralized with an alkaline agent like sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) to precipitate the product. atamanchemicals.comtheasengineers.com

Air Oxidation of Copper(I) Chloride: A solution of copper(I) chloride (CuCl) in brine is heated (e.g., 60–90 °C) and aerated. The oxygen in the air oxidizes the Cu(I) to Cu(II), leading to hydrolysis and the precipitation of fine particles of basic copper(II) chloride suitable for use as a fungicide. atamanchemicals.com

Reaction from Metallic Copper: Another route involves reacting metallic copper with a copper(II) chloride solution in the presence of an oxygen-containing gas.

Process optimization studies focus on controlling parameters to achieve desired product specifications. Key quality metrics often include particle size, crystal form (which affects bioavailability and fungicidal activity), and suspensibility or floatability in water for spray applications. For example, a patent describes a method where controlling the water content of the gas phase during the oxidation of metallic copper can improve the floatability of the resulting copper oxychloride product. Optimization also involves efficient raw material usage and waste management, such as using waste copper or spent etching solutions from the electronics industry as starting materials. scribd.com

The table below outlines some common industrial production pathways.

MethodReactantsKey ProcessReference
PrecipitationCopper(II) Chloride, Sodium HydroxideNeutralization of CuCl₂ solution with a base theasengineers.comminsocam.org
Air OxidationCopper(I) Chloride, Brine, Air (Oxygen)Aeration of a heated CuCl solution atamanchemicals.com
HydrolysisCopper(II) Chloride, WaterPartial hydrolysis of CuCl₂ solution atamanchemicals.com
Direct OxidationMetallic Copper, Copper(II) Chloride, Air (Oxygen)Reaction in an aqueous system with controlled aeration

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy: Raman and Infrared Spectroscopic Signatures of Polymorphs

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, serves as a powerful non-destructive tool for distinguishing between the polymorphs of basic copper(II) chloride—atacamite, paratacamite, clinoatacamite, and botallackite. researchgate.net Each polymorph presents a unique crystal structure, leading to distinct vibrational spectra that act as characteristic fingerprints. scispace.comresearchgate.net These spectral differences are most prominent in regions corresponding to hydroxyl (O-H) and copper-chloride (Cu-Cl) vibrations.

The hydroxyl groups within the crystal lattices of basic copper(II) chloride polymorphs give rise to specific stretching and deformation vibrations. The O-H stretching modes are typically observed in the high-frequency region of the spectra (around 3300-3500 cm⁻¹), while the O-H deformation (bending) modes appear in the mid-frequency range (around 800-1000 cm⁻¹). researchgate.netresearchgate.net

For atacamite, Raman spectroscopy reveals eight distinct hydroxyl deformation modes, with intense bands observed at 974, 912, and 819 cm⁻¹. scispace.com Its infrared spectrum shows corresponding bands at 984, 945, 913, 890, 869, 844, and 820 cm⁻¹. scispace.com Clinoatacamite, the most stable polymorph, displays hydroxyl deformation bands in the Raman spectrum at 969, 927, 892, 866, and 799 cm⁻¹ and in the infrared spectrum at 984, 921, 904, 891, 861, 821, and 804 cm⁻¹. scispace.comresearchgate.net Paratacamite is distinguished by Raman bands at 942, 890, and 732 cm⁻¹ and IR bands at 1099, 1003, 862, 751, and 666 cm⁻¹, supporting crystallographic data that it is a distinct phase and not a polymorph of atacamite. scispace.com

These variations in the number and position of the hydroxyl bands reflect the different local environments and hydrogen bonding interactions of the OH groups in each crystal structure.

Hydroxyl Deformation Modes (cm⁻¹) for Basic Copper(II) Chloride Polymorphs scispace.com
PolymorphRaman Bands (cm⁻¹)Infrared Bands (cm⁻¹)
Atacamite987, 974, 957, 912, 864, 845, 827, 819984, 945, 913, 890, 869, 844, 820
Clinoatacamite969, 927, 892, 866, 799984, 921, 904, 891, 861, 821, 804
Paratacamite942, 890, 7321099, 1003, 862, 751, 666

The low-frequency region of the vibrational spectra (below 500 cm⁻¹) is dominated by vibrations involving the heavier copper and chloride atoms. These include Cu-O stretching, Cu-Cl stretching, and O-Cu-O bending modes. scispace.com For clinoatacamite, strong Raman bands are observed at 367 cm⁻¹, with other bands at 445 and 420 cm⁻¹. scispace.com In the Raman spectrum of atacamite, the most intense band is found at 514 cm⁻¹, assigned to a CuO stretching mode, while a band at 150 cm⁻¹ is attributed to O-Cu-O bending modes. scispace.com Paratacamite exhibits two intense bands in this region at 150 and 125 cm⁻¹. scispace.com The distinct patterns in this region provide a reliable method for differentiating the polymorphs.

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment Determination

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom. springernature.com For basic copper(II) chloride, XAS at the Cu K-edge provides detailed information about the coordination environment of the Cu²⁺ ions, including bond distances, coordination numbers, and the identity of neighboring atoms (O and Cl). aip.orgaip.org

The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region provides information on the oxidation state and coordination geometry (e.g., distorted octahedral) of the copper centers. The EXAFS region contains information about the local atomic environment around the copper atoms. Analysis of the EXAFS oscillations can quantitatively determine the distances to and number of surrounding chloride ions and hydroxyl groups. aip.orgresearchgate.net This is particularly valuable for understanding the Jahn-Teller distortion common in Cu(II) compounds, where the axial and equatorial bond lengths differ. aip.org XAS can thus provide a detailed picture of the Cu²⁺ local environment, complementing long-range structural information from diffraction techniques. aip.orgaip.org

X-ray Diffraction (XRD) and Electron Diffraction for Phase Identification and Crystallinity Assessment

X-ray diffraction (XRD) is the primary technique for identifying the crystalline phases of basic copper(II) chloride and assessing their crystallinity. researchpublish.comwikipedia.org Since atacamite (orthorhombic), botallackite (monoclinic), clinoatacamite (monoclinic), and paratacamite (rhombohedral) are polymorphs, they have the same chemical formula, Cu₂(OH)₃Cl, but differ in their crystal structures. geoscienceworld.orgrruff.infohandbookofmineralogy.org This structural difference results in a unique powder XRD pattern for each phase, which serves as a definitive fingerprint for identification. arizona.educore.ac.uk

For example, clinoatacamite is monoclinic (space group P2₁/n) and its powder XRD pattern has characteristic strong lines at d-spacings of 5.47 Å, 2.887 Å, 2.767 Å, 2.742 Å, 2.266 Å, 2.243 Å, and 1.704 Å. geoscienceworld.org The analysis of XRD patterns allows for the unambiguous identification of individual polymorphs in a sample and can be used to quantify the relative amounts of each phase in a mixture. researchgate.net The sharpness and intensity of the diffraction peaks also provide information about the degree of crystallinity and the average size of the crystalline domains. Electron diffraction can provide similar structural information, particularly for very small sample quantities or micro-sized crystals.

Principal Powder X-ray Diffraction Lines for Clinoatacamite geoscienceworld.org
d-spacing (Å)Relative Intensity (I/I₀)Miller Indices (hkl)
5.47100101, 011
2.88740121, 103
2.76760211
2.74270013, 202
2.26660220
2.24350004
1.70450224, 040

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top few nanometers of a material's surface. surfacesciencewestern.com For basic copper(II) chloride, XPS is crucial for confirming the +2 oxidation state of copper and investigating the surface chemistry.

The Cu 2p spectrum for Cu(II) compounds is characteristic. It shows two main peaks, Cu 2p₃/₂ (around 934-935 eV) and Cu 2p₁/₂ (around 954-955 eV), which are accompanied by strong "shake-up" satellite peaks at higher binding energies (approximately 940-945 eV). researchgate.netresearchgate.net These satellite features are a definitive indicator of the paramagnetic Cu(II) state (d⁹ configuration) and are absent in diamagnetic Cu(I) (d¹⁰) or metallic Cu(0) species. surfacesciencewestern.comxpsfitting.com

Analysis of the O 1s and Cl 2p regions provides further information. The O 1s spectrum can distinguish between oxide (O²⁻) and hydroxide (B78521) (OH⁻) species, while the Cl 2p spectrum confirms the presence of chloride. researchgate.netresearchgate.net It is important to note that Cu(II) compounds can be susceptible to reduction to Cu(I) by the X-ray source during analysis; therefore, measures such as sample cooling may be necessary to obtain accurate spectra. surfacesciencewestern.comxpsfitting.com

Typical Binding Energies (eV) in XPS Analysis of Basic Copper(II) Chloride researchgate.netresearchgate.netxpsfitting.comaip.org
Core LevelBinding Energy (eV)Species/Feature
Cu 2p₃/₂~934-935Main peak for Cu(II) in hydroxide/chloride environment
Cu 2p₃/₂ Satellite~940-945"Shake-up" satellite, characteristic of Cu(II)
O 1s~531-532Hydroxide (OH⁻)
Cl 2p₃/₂~198-200Chloride (Cl⁻)

Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Paramagnetism Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. mdpi.com The copper(II) ion has a d⁹ electronic configuration with one unpaired electron, making it paramagnetic and therefore EPR active. libretexts.org This makes EPR an ideal tool for studying the electronic structure and the local environment of the Cu²⁺ centers in basic copper(II) chloride. nih.gov

The EPR spectrum of a Cu(II) complex is typically characterized by g-values and hyperfine coupling constants (A-values) arising from the interaction of the unpaired electron with the copper nucleus (which has a nuclear spin I = 3/2). ethz.ch For powdered samples of basic copper(II) chloride, the spectrum is an average of all possible orientations of the crystallites relative to the external magnetic field. In systems with axial symmetry, such as a Jahn-Teller distorted octahedron, the spectrum will show distinct parallel (g∥, A∥) and perpendicular (g⊥, A⊥) components. ethz.ch The values of g and A are sensitive to the geometry of the copper site and the nature of the coordinating ligands (in this case, OH⁻ and Cl⁻), providing insight into the electronic ground state and the degree of covalency in the Cu-ligand bonds. mdpi.com

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) for Decomposition and Phase Transitions

Thermogravimetric Analysis (TGA) is a critical technique for investigating the thermal stability and decomposition pathways of basic copper(II) chlorides. By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides quantitative insights into processes such as dehydration, dehydroxylation, and phase transitions.

The thermal decomposition of basic copper(II) chlorides, such as the polymorphs atacamite and paratacamite (Cu₂(OH)₃Cl), generally proceeds through a series of distinct steps. The initial stage typically involves dehydroxylation, where the hydroxide groups are removed as water vapor. This is followed by the loss of the halogen component. acs.org Studies have shown that for basic copper chlorides, the process begins with dehydroxylation, which then leads to the formation of copper(II) chloride (CuCl₂). usgs.gov This intermediate subsequently decomposes, losing its halogen to form a copper(I) compound, which can then be oxidized to copper(II) oxide (CuO) as the final product, particularly in an oxidizing atmosphere like air. acs.org

Phase transitions can also be observed using thermal analysis. For example, it has been noted that upon heating, the paratacamite polymorph can reversibly transform into herbertsmithite between 353 and 393 K. Such transitions represent changes in the crystalline structure of the compound before decomposition begins and are important for understanding the material's stability under varying thermal conditions. Paratacamite is generally considered the most thermodynamically stable of the Cu₂(OH)₃Cl polymorphs at ambient temperatures. rruff.infonih.gov

The data below summarizes the typical thermal decomposition stages for a generic basic copper(II) chloride.

Table 1: TGA Decomposition Stages of Basic Copper(II) Chloride

Temperature Range (°C) Mass Loss Event Associated Reaction
~200 - 350 Dehydroxylation 2Cu₂(OH)₃Cl(s) → 3H₂O(g) + CuCl₂(s) + 3CuO(s)
~350 - 500 Decomposition of Copper(II) Chloride 2CuCl₂(s) → 2CuCl(s) + Cl₂(g)

Advanced Spectrometric Methods (ICP-OES, ICP-MS) for Elemental Composition and Trace Analysis in Diverse Matrices

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are powerful analytical techniques for the precise determination of the elemental composition of basic copper(II) chloride and for quantifying trace-level impurities. nih.gov These methods are essential for quality control, geological surveying, and environmental monitoring, offering high sensitivity, accuracy, and the ability to perform multi-element analysis simultaneously. rruff.infosarchemlabs.com

The fundamental principle involves introducing a sample, typically as an acidic aqueous solution, into a high-temperature argon plasma (around 6,000-10,000 K). The plasma desolvates, atomizes, and ionizes the sample. In ICP-OES, the excited atoms and ions emit light at characteristic wavelengths, which are measured to determine elemental concentrations. ICP-MS, on the other hand, separates the generated ions based on their mass-to-charge ratio, allowing for extremely low detection limits and isotopic analysis. acs.org

Sample Preparation: A crucial step for analyzing solid samples like basic copper(II) chloride is dissolution to create a liquid sample suitable for introduction into the plasma. This is typically achieved through acid digestion. researchgate.net A common procedure involves dissolving the powdered sample in high-purity nitric acid (HNO₃), sometimes in combination with other acids like hydrochloric acid (HCl), hydrofluoric acid (HF), and perchloric acid (HClO₄) to ensure complete dissolution, especially for complex geological matrices. rruff.info

Elemental Composition and Trace Analysis: ICP-OES is well-suited for determining the major and minor elemental constituents of basic copper(II) chloride, such as copper, with high precision. ICP-MS is the preferred method for ultra-trace analysis, capable of detecting impurities at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. usgs.govutexas.edu This is critical for applications where the purity of the copper compound is paramount. researchgate.net The high copper matrix itself can cause spectral interferences in both techniques. cmu.eduaascit.org In ICP-OES, the numerous emission lines of copper can overlap with the analytical lines of trace elements. cmu.edu In ICP-MS, polyatomic interferences can arise from the argon plasma and the sample matrix. aascit.org These challenges are addressed through careful selection of analytical lines, use of correction equations, and advanced instrument features like collision/reaction cells in ICP-MS. researchgate.net

The table below illustrates the comparative performance of ICP-OES and ICP-MS for the analysis of trace elements in a copper matrix.

Table 2: Comparison of ICP-OES and ICP-MS for Trace Analysis in Copper Matrices

Parameter ICP-OES ICP-MS
Primary Use Major and minor element analysis Trace and ultra-trace element analysis
Typical Detection Limits mg/L (ppm) µg/L (ppb) to ng/L (ppt)
Matrix Tolerance Generally higher Can be susceptible to high dissolved solids
Interferences Spectral (line overlap) Isobaric and polyatomic
Throughput High, rapid multi-element analysis High, rapid multi-element analysis

| Cost | Lower | Higher |

Electrochemical Characterization of Basic Copper(II) Chlorides in Aqueous Systems

Electrochemical techniques, particularly voltammetry, are instrumental in characterizing the redox behavior of basic copper(II) chlorides in aqueous solutions. These methods provide valuable information on the thermodynamics and kinetics of electron transfer processes involving the copper species.

In aqueous chloride media, copper(II) ions exist as a series of aquo and chloro complexes, such as [Cu(H₂O)₆]²⁺, [CuCl(H₂O)₅]⁺, and [CuCl₄]²⁻. acs.orgwikipedia.org The distribution of these species is highly dependent on the chloride concentration. nih.gov The electrochemical reduction of copper(II) in chloride solutions typically occurs in a stepwise manner, which can be observed using techniques like cyclic voltammetry (CV). researchgate.net

The general reduction process involves two distinct one-electron transfer steps:

Cu(II) to Cu(I): Cu²⁺ + e⁻ → Cu⁺

Cu(I) to Cu(0): Cu⁺ + e⁻ → Cu(0) (metallic copper)

Chloride ions play a crucial role by stabilizing the copper(I) oxidation state through the formation of complexes like [CuCl₂]⁻ and [CuCl₃]²⁻. acs.orgnih.gov This stabilization makes the first reduction step (Cu²⁺/Cu⁺) occur at a more positive potential than it would in a non-complexing medium like sulfate (B86663) or nitrate (B79036) solutions. acs.org

Cyclic voltammetry of copper(II) chloride solutions on an inert electrode (e.g., platinum or graphite) typically shows a cathodic peak corresponding to the reduction of Cu(II) to Cu(I) and a second cathodic peak for the reduction of the Cu(I) species to metallic copper. researchgate.netaascit.org On the reverse (anodic) scan, stripping peaks corresponding to the oxidation of deposited copper back to Cu(I) and subsequently to Cu(II) are observed. aascit.org

A significant factor in the electrochemistry of these systems is the limited solubility of copper(I) chloride (CuCl). acs.org At high concentrations of copper(II), the Cu(I) species formed during the initial reduction can exceed the solubility limit of CuCl, leading to its precipitation on the electrode surface. acs.orgutexas.edu This precipitation can passivate the electrode, altering the shape of the voltammogram in subsequent scans. utexas.edu This effect can be mitigated by increasing the chloride concentration, which enhances the formation of soluble Cu(I)-chloro complexes. acs.orgnih.gov

The table below summarizes the key electrochemical reactions and typical peak potentials observed in the cyclic voltammetry of a copper(II) chloride aqueous system.

Table 3: Electrochemical Reactions and Potentials for Copper(II) Chloride Systems

Process Electrode Reaction Typical Potential Range (vs. Ag/AgCl)
Cathodic Scan Cu(II) + e⁻ → Cu(I) +0.1 V to -0.2 V
Cathodic Scan Cu(I) + e⁻ → Cu(0) -0.2 V to -0.5 V
Anodic Scan Cu(0) → Cu(I) + e⁻ -0.1 V to +0.2 V

Reaction Mechanisms and Chemical Transformations

Redox Chemistry of Basic Copper(II) Chlorides and Interconversion with Copper(I) Species

The redox chemistry of copper chlorides is central to their diverse applications, particularly the interplay between the copper(II) and copper(I) oxidation states. In aqueous solutions, the relative stability of these states is significantly influenced by the presence of chloride ions. While the Cu(II) state is generally more stable in aqueous media, chloride ions can stabilize the Cu(I) state through the formation of various chloro-complexes. The standard redox potential of the Cu(II)/Cu(I) couple is affected by the coordination environment. For instance, the reduction of Cu(II) to Cu(I) in chloride solutions occurs in a stepwise manner, a behavior not observed in sulfate (B86663) or nitrate (B79036) solutions where a direct two-electron transfer to Cu(0) is more common.

The equilibrium between Cu(II) and Cu(I) is dynamic and depends on factors such as ligand concentration and the nature of the solvent. The presence of ligands, like 1,10-phenanthroline (B135089) and its derivatives, can significantly shift the Cu(II)/Cu(I) redox potential, with values ranging from approximately 200 mV to 1200 mV vs the Normal Hydrogen Electrode (NHE). This tunability is crucial for catalytic applications where precise control over the redox potential is required for efficient turnover.

The interconversion between Cu(II) and Cu(I) species is a key feature in many catalytic cycles. For example, in certain oxidation reactions, tetranuclear copper clusters containing Cu(II) have demonstrated high redox activity, leading to the formation and isolation of stable Cu(I) complexes. This transformation underscores the facility of the Cu(II)/Cu(I) redox couple in mediating electron transfer processes.

The following table provides examples of redox potentials for copper complexes, illustrating the influence of the ligand environment.

Copper Complex SystemRedox Potential (Cu²⁺/Cu⁺) vs. NHEReference
[Cu(phen)₂]²⁺/⁺~200 mV
[Cu(dafo)₂Cl₂]²⁺/⁺~800 mV
General Phenanthroline Complexes200 - 1200 mV

This table is for illustrative purposes; specific values can vary with experimental conditions.

Role of Basic Copper(II) Chlorides in Chlorination and Oxychlorination Reaction Pathways

Copper(II) chloride, often in its basic forms or supported on various materials, plays a pivotal role as a catalyst in chlorination and oxychlorination reactions. One of the most significant industrial applications is the Deacon process, which involves the oxidation of hydrogen chloride (HCl) to produce chlorine (Cl₂). This process is a classic example of heterogeneous catalysis where the copper catalyst facilitates the reaction at temperatures around 400 to 450 °C.

The mechanism of the Deacon process involves a redox cycle of the copper catalyst. The key steps are generally understood as:

Reduction of Cu(II): Two molecules of copper(II) chloride decompose to form two molecules of copper(I) chloride and a molecule of chlorine gas. 2 CuCl₂ → 2 CuCl + Cl₂

Oxidation of Cu(I): The resulting copper(I) chloride reacts with oxygen to form a copper oxychloride intermediate. 2 CuCl + ½ O₂ → Cu₂OCl₂

Regeneration of the Catalyst: The copper oxychloride then reacts with HCl to regenerate the copper(II) chloride catalyst and produce water. Cu₂OCl₂ + 2 HCl → 2 CuCl₂ + H₂O

Theoretical studies using Density Functional Theory (DFT) have further elucidated the mechanism, suggesting that the thermal decomposition of CuCl₂ generates a Cu₂Cl₂ species which then reacts with oxygen. The fission of an O-O bond within a copper-oxygen-chloride complex is considered a key step in the catalytic cycle.

In oxychlorination reactions, such as the production of 1,2-dichloroethane (B1671644) (an intermediate in PVC manufacturing), copper(II) chloride acts as a co-catalyst with palladium(II) chloride in the Wacker process. The CuCl₂ re-oxidizes the palladium from Pd(0) back to Pd(II), and is itself regenerated by the reaction of the resulting CuCl with oxygen and HCl.

Mechanisms of Thermal Decomposition and Gas Evolution

The thermal decomposition of basic copper(II) chlorides involves a series of reactions that typically include dehydroxylation (loss of water) and the release of halogen-containing gases, ultimately leading to the formation of copper oxides. The specific decomposition pathway and the temperatures at which these events occur depend on the particular polymorph of basic copper(II) chloride (atacamite, paratacamite, or botallackite).

Studies on the thermal properties of these polymorphs have shown differences in their thermodynamic stability, which influences their decomposition behavior. Sharkey and Lewin reported the following enthalpies of dehydration, which provide insight into their relative stabilities:

Paratacamite: 126.0 ± 1.8 kJ mol⁻¹

Atacamite: 119.3 ± 1.8 kJ mol⁻¹

Botallackite: 106.8 ± 1.8 kJ mol⁻¹

These values suggest that botallackite is the least stable, followed by atacamite, with paratacamite being the most thermodynamically stable of the three at ambient temperatures. The decomposition generally proceeds through the loss of water from the hydroxide (B78521) groups, followed by the loss of chlorine. For example, the hydrated copper chloride loses water first, then halogen to yield the copper(I) compound, which can then be oxidized to copper(II) oxide. Basic chlorides typically dehydroxylate first, then lose halogen.

The table below summarizes the general thermal decomposition characteristics of the three main polymorphs of basic copper(II) chloride.

PolymorphRelative Thermal StabilityEnthalpy of Dehydration (kJ mol⁻¹)Decomposition Products
Botallackite Least Stable106.8 ± 1.8H₂O, HCl, Cu₂O, CuO
Atacamite Intermediate119.3 ± 1.8H₂O, HCl, Cu₂O, CuO
Paratacamite Most Stable126.0 ± 1.8H₂O, HCl, Cu₂O, CuO

Data sourced from Sharkey and Lewin (1972).

Interfacial Reaction Processes in Copper and Brass Corrosion and Patina Formation

Basic copper(II) chlorides are common constituents of the patina that forms on copper and its alloys, such as brass, when exposed to chloride-rich environments. The formation of these compounds is an interfacial process governed by electrochemical reactions occurring on the metallic surface.

The corrosion process typically begins with the oxidation of copper to form a layer of cuprite (B1143424) (Cu₂O). In the presence of chloride ions and moisture, this initial oxide layer can be further transformed into basic copper(II) chlorides. The primary polymorphs found in copper patinas are atacamite, paratacamite, and to a lesser extent, the unstable botallackite.

The formation of these layers is a complex process. Atacamite formation is thought to be favored when cuprous chloride complexes and Cu²⁺ ions are released from sulfides during corrosion by acidic pore fluids. These copper ions then migrate and reprecipitate as basic cupric salts upon contact with the surrounding environment. Research indicates that botallackite is often a key intermediate that crystallizes first under many conditions, subsequently recrystallizing into the more stable forms of atacamite or paratacamite, depending on the specific reaction medium. Paratacamite is generally considered the most thermodynamically stable phase at ambient temperatures.

The stability of these layers is crucial for the long-term protection of the underlying metal. A well-adhered, compact patina layer can significantly reduce the corrosion rate. However, the porous nature of some basic chloride layers can trap moisture and pollutants, potentially accelerating corrosion.

The morphology, composition, and structure of the corrosion product layers are highly dependent on environmental parameters such as pH, chloride concentration, and humidity.

Chloride Concentration: The concentration of chloride ions plays a significant role in determining which polymorph of basic copper(II) chloride is formed. Studies have shown that paratacamite tends to form at lower CuCl₂ concentrations, while atacamite formation is favored at higher concentrations, likely due to the nucleation being promoted by the CuCl⁺ complex in solution. High concentrations of chloride in seawater may also inhibit the recrystallization of atacamite to the more stable paratacamite, explaining the prevalence of atacamite in marine environments.

pH: The pH of the contacting electrolyte influences the corrosion potential and the stability of the passive layer. At the microscale, pit initiation on copper occurs at more negative potentials in alkaline pH. The dissolution of copper patina is also pH-dependent, with a critical pH below which dissolution is favored.

Humidity and Wetness: The presence of moisture is essential for the electrochemical reactions that lead to the formation of basic copper(II) chlorides. The duration of wetness and the relative humidity affect the rate of corrosion and the specific phases that are formed.

The following table summarizes the influence of key environmental parameters on the formation of basic copper(II) chloride corrosion products.

Environmental ParameterInfluence on Corrosion Product Formation and Morphology
Chloride Concentration High concentrations favor the formation of atacamite. Influences the grain size and structure of the patina.
pH Affects pitting potential and passive current. Influences the dissolution and stability of patina layers.
Temperature Higher temperatures can favor the formation of paratacamite over atacamite.

Heterogeneous Reactions Involving Basic Copper(II) Chlorides at Solid-Liquid Interfaces

Heterogeneous reactions at the solid-liquid interface are fundamental to understanding the environmental fate, stability, and transformation of basic copper(II) chlorides, such as atacamite and paratacamite. These reactions, which occur on the surface of the mineral, govern its dissolution, transformation into other compounds, and interaction with various ions in aqueous environments. Key processes include dissolution under different chemical conditions, ion exchange with other anions in solution, and recrystallization into more stable polymorphs.

Dissolution and Leaching Kinetics

The dissolution of basic copper(II) chlorides is a critical process, particularly in contexts such as the leaching of copper from ores and the environmental mobility of copper from corrosion products. The rate of dissolution is significantly influenced by factors including pH, temperature, and the chemical composition of the aqueous solution.

Studies on the leaching of atacamite (Cu₂(OH)₃Cl) using sulfuric acid have shown that copper extraction is highly dependent on acid concentration and temperature. Research indicates that the dissolution process can be controlled by different mechanisms. For instance, one study on a complex ore containing atacamite found that the initial, rapid phase of leaching is governed by a diffusion model, while a mixed model of diffusion and chemical reaction control dictates the rate at later stages as other copper-bearing minerals begin to dissolve. researchgate.net

Another investigation into the dissolution kinetics of copper(II) oxychloride in dilute hydrochloric acid solutions determined that the process is surface-controlled. The progress of the reaction was monitored by tracking the change in the pH of the solution. The activation energy (Ea) for this process was calculated, providing insight into the energy barrier for the dissolution reaction.

Table 1: Kinetic Parameters for the Dissolution of Basic Copper(II) Chlorides

ReactantLeaching AgentTemperature (°C)Activation Energy (Ea)Controlling MechanismReference
Atacamite OreH₂SO₄80Not specifiedInitial: Diffusion; Later: Mixed Diffusion/Chemical Reaction researchgate.net

The solubility of atacamite is also influenced by the concentration of chloride ions and the pH of the solution. core.ac.uk Increased chloride concentration and a pH greater than 6 tend to stabilize the mineral, whereas a decrease in these parameters leads to easier dissolution and the release of Cu²⁺ into the solution. core.ac.uk

Anion Exchange Reactions

Basic copper(II) chlorides can participate in anion exchange reactions where the chloride ion in the crystal lattice is replaced by other anions present in the surrounding solution. This process demonstrates the dynamic nature of these minerals when in contact with different aqueous environments.

Research has shown that paratacamite can be converted into brochantite (a basic copper sulfate, Cu₄(OH)₆SO₄) when agitated in a solution with an excess of sulfate ions. mdpi.comresearchgate.net Conversely, brochantite can be transformed into paratacamite when exposed to a solution containing excess chloride ions. mdpi.comresearchgate.net These transformations are true heterogeneous reactions, involving the exchange of ions at the solid-liquid interface, leading to a complete change in the mineral phase.

Successful ion exchange is often accompanied by significant changes in the physical properties of the material, such as its specific surface area. For example, the conversion of brochantite to other basic copper salts via ion exchange resulted in a tenfold decrease in the specific surface area. mdpi.comresearchgate.net

Table 2: Anion Exchange Reactions Involving Basic Copper Salts

Initial Solid PhaseExchanging Anion in SolutionResulting Solid PhaseKey ObservationReference
Brochantite (Cu₄(OH)₆SO₄)Cl⁻ (Chloride)Paratacamite (Cu₂(OH)₃Cl)Successful conversion; specific surface area decreased by a factor of 10. mdpi.comresearchgate.net
Paratacamite (Cu₂(OH)₃Cl)SO₄²⁻ (Sulfate)Brochantite (Cu₄(OH)₆SO₄)Successful conversion demonstrates reversibility. mdpi.comresearchgate.net
Brochantite (Cu₄(OH)₆SO₄)Br⁻ (Bromide)Basic Copper BromideSuccessful conversion. mdpi.comresearchgate.net
Brochantite (Cu₄(OH)₆SO₄)PhthalateCopper PhthalateSuccessful conversion. mdpi.comresearchgate.net
Brochantite (Cu₄(OH)₆SO₄)I⁻, CH₃COO⁻, NO₃⁻Brochantite (No change)Ion exchange failed under similar conditions. researchgate.net

Recrystallization and Phase Transformation

The different polymorphs of basic copper(II) chloride—botallackite, atacamite, and paratacamite—exhibit different thermodynamic stabilities. In aqueous solutions, less stable forms can transform into more stable ones through dissolution and recrystallization processes at the solid-liquid interface. Paratacamite is generally considered the most thermodynamically stable of the three polymorphs at ambient temperatures. rruff.inforesearchgate.net

Studies on the synthesis of these polymorphs have shown that botallackite often crystallizes first as a key intermediate phase, which then recrystallizes into either atacamite or paratacamite depending on the specific conditions of the reaction medium. rruff.inforesearchgate.net The composition of the aqueous solution plays a crucial role in directing this transformation.

The concentrations of aqueous copper (Cu²⁺(aq)) and chloride (Cl⁻(aq)) ions have a notable effect on the stability and transformation of these phases. It has been observed that the presence of aqueous Cu²⁺ promotes the recrystallization of atacamite to paratacamite. rruff.info Conversely, an increased concentration of aqueous Cl⁻ inhibits this transformation, making the conversion of atacamite to the more stable paratacamite phase proceed much more slowly. rruff.info This indicates a complex interplay of surface adsorption and solution chemistry that dictates the final mineral phase.

Table 3: Influence of Aqueous Ions on Recrystallization of Atacamite

Initial Solid PhaseAqueous IonEffect on Transformation to ParatacamiteReference
AtacamiteCu²⁺(aq)Promotes recrystallization rruff.info
AtacamiteCl⁻(aq)Inhibits/slows recrystallization rruff.info

Applications in Advanced Materials Science and Catalysis

Catalytic Functions and Reaction Mechanisms in Organic Synthesis

The catalytic prowess of copper(II) compounds, including the basic chloride form, is well-established in organic chemistry. These catalysts are valued for their low cost, abundance, and diverse reactivity, capable of facilitating reactions through both one and two-electron pathways. nih.gov

Basic copper(II) chloride and related copper(II) species are effective catalysts in oxidative coupling and halogenation reactions, which are fundamental processes for creating complex organic molecules.

In oxidative coupling reactions , copper(II) catalysts facilitate the formation of carbon-carbon and carbon-heteroatom bonds. For instance, CuCl₂ has been used as a catalyst with oxygen as the terminal oxidant in the oxidative coupling of N-aryl tetrahydroisoquinolines. acs.org Mechanistic studies suggest that these reactions can proceed via an initial electron transfer from the substrate to the Cu(II) center. acs.org The chemistry of copper allows it to easily access various oxidation states (Cu⁰, Cuᴵ, Cuᴵᴵ, Cuᴵᴵᴵ), making it highly effective in net oxidative processes where it can be readily reoxidized by agents like molecular oxygen. nih.gov

In halogenation reactions , copper(II) halides are used to introduce halogen atoms (chlorine, bromine) into organic molecules. Copper catalysts have shown significant utility in the direct C-H bond halogenation of aromatic compounds, offering an alternative to traditional methods that may require harsh conditions or toxic reagents. beilstein-journals.orgmdpi.com For example, copper(II) chloride can be used for the highly regioselective α-chlorination of certain chromophores. acs.org The mechanism often involves the copper catalyst activating the C-H bond, making it susceptible to attack by a halide. Mechanistic studies on the halogenation of phenols, for instance, indicate that the reaction can proceed through a free-radical process initiated by the one-electron oxidation of the substrate by the Cu(II) catalyst. beilstein-journals.org

To enhance catalyst efficiency, stability, and reusability, basic copper(II) chloride can be immobilized on solid supports. These heterogeneous catalyst systems are advantageous as they are easily separated from the reaction mixture, minimizing product contamination and allowing for catalyst recycling, which aligns with the principles of sustainable chemistry. researchplateau.com

Various materials have been explored as supports, including:

Polymers: Polymer-supported Cu(II) catalysts have been developed and used for N-arylation and amination reactions of N-H heterocycles with aryl halides. researchgate.net These catalysts demonstrate consistent activity over several cycles. researchgate.net

Inorganic Oxides: Supports such as silica, titanium dioxide, and hydroxyapatite (B223615) are commonly used to create robust heterogeneous copper catalysts. researchplateau.com These systems provide a sustainable alternative to homogeneous catalysts for synthesizing biologically relevant molecules. researchplateau.com

The development of these supported systems is a key area of research, aiming to create more economical and environmentally friendly synthetic methodologies. researchplateau.com

A quintessential example of copper(II) chloride's catalytic role is in the Wacker process, an industrial method for oxidizing ethylene (B1197577) to acetaldehyde (B116499). wikipedia.orgalfa-chemistry.com While the primary catalyst is palladium(II) chloride, copper(II) chloride plays an indispensable co-catalyst role. wikipedia.org

The catalytic cycle can be summarized as follows:

Ethylene reacts with an aqueous solution of palladium(II) chloride to form acetaldehyde and palladium(0) metal. wikipedia.org

Without a re-oxidant, the palladium(0) would precipitate, halting the catalytic cycle. wikipedia.org

Copper(II) chloride acts as an oxidizing agent, reoxidizing the palladium(0) back to the active palladium(II) state. In this step, Cu(II) is reduced to copper(I) chloride (CuCl). wikipedia.orgoxfordreference.com

Molecular oxygen, the ultimate oxidant in the process, then reoxidizes the copper(I) chloride back to copper(II) chloride, allowing the cycle to continue. wikipedia.orglibretexts.org

The net reaction consumes only ethylene and oxygen. wikipedia.org The role of copper(II) chloride is crucial for making the process catalytic with respect to the expensive palladium salt. alfa-chemistry.comnih.gov

Table 1: Role of Copper(II) Chloride in the Wacker Process

StepReactionRole of Copper Species
1 C₂H₄ + PdCl₂ + H₂O → CH₃CHO + Pd + 2HClNot directly involved
2 Pd + 2CuCl₂ → PdCl₂ + 2CuClOxidant: Re-oxidizes Pd(0) to Pd(II)
3 2CuCl + 2HCl + ½O₂ → 2CuCl₂ + H₂OReduced Form: Is re-oxidized by O₂

Copper(II) chloride complexes are also utilized as catalysts in advanced polymerization and depolymerization reactions. Their activity is particularly notable in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).

In a reverse application, a copper(II) chloride/tris(2-pyridylmethyl)amine (CuCl₂/TPMA) catalyst has been effectively used for the mediated depolymerization of poly(n-butyl methacrylate) (PBMA). acs.org This process allows for the recovery of the monomer from the polymer, which is significant for chemical recycling. acs.org The study demonstrated that under optimized conditions, significant monomer recovery could be achieved in a short time. acs.org

Furthermore, new copper(II) complexes are being investigated as photoredox catalysts for free-radical polymerization. mdpi.com These systems can initiate polymerization upon irradiation with light, offering temporal and spatial control over the process. mdpi.com

Functional Materials Development and Engineering

Beyond its catalytic applications, basic copper(II) chloride and related compounds are integral to the creation of functional materials, particularly as coloring agents.

Copper compounds are among the most versatile colorants used in the ceramics industry, capable of producing a wide range of colors depending on the oxidation state and the chemical environment of the glaze. digitalfire.commdpi.com

Basic copper compounds, such as basic copper carbonate (which is chemically similar and often a precursor to basic copper chloride), are used to produce green and blue colors in paints and ceramics. mdpi.comceramic-glazes.com In ceramic glazes fired under oxidizing conditions, the Cu²⁺ ion is responsible for producing characteristic blue and green hues. mdpi.com

Research into the coloration mechanism shows that the final color is not due to the simple presence of the pigment but results from chemical transformations during firing. For instance, a basic copper carbonate like malachite decomposes to form copper(II) oxide (CuO) at elevated temperatures. mdpi.com As the firing continues and the glaze begins to melt and vitrify, the Cu²⁺ ions become distributed within the glassy matrix, often in a square planar geometry, which gives rise to the observed blue color. mdpi.com Copper(II) chloride itself can be prepared from basic copper carbonate and used as a soluble colorant for underglaze decoration, providing different qualities compared to powdered oxides. researchgate.net

Applications in Pyrotechnics and Related Optical Materials

Basic copper(II) chloride, often in conjunction with other copper compounds, serves as a crucial component in pyrotechnics for producing blue and green colors. jpyro.co.ukwhy.gr The characteristic blue/green light emission is a result of the electronic transitions of copper-containing species, primarily copper(I) chloride (CuCl), in the high-temperature environment of a flame. jpyro.co.uk When a pyrotechnic composition containing a copper source and a chlorine donor is ignited, the heat of the reaction forms the light-emitting CuCl molecules. jpyro.co.uk

The intensity and quality of the color depend on various factors, including the specific composition of the pyrotechnic mixture, the flame temperature, and the presence of other elements. For instance, compositions for blue flames often utilize copper compounds like black copper oxide or cuprous chloride along with a chlorine donor and a fuel such as lactose (B1674315) or sucrose. sciencemadness.org The use of basic copper(II) carbonate, another related compound, is also noted as a coloring agent. jpyro.co.uk

Research into "greener" pyrotechnics aims to replace traditionally used, more toxic compounds like barium for green flames with copper-based alternatives. jpyro.co.uk Basic copper(II) nitrate (B79036) has been investigated as a potential combined oxidizer and green coloring agent, as it contains both the copper ion and the necessary components to form the green light-emitting species, CuOH. jpyro.co.uk

The application of copper(II) chloride extends to creating colored flames for recreational purposes, such as campfires. Soaking wood chips in a copper chloride solution can produce a vibrant blue fire upon burning. pyrodata.comskylighter.com

Pyrotechnic ApplicationCompound/Mixture ComponentEmitting SpeciesResulting Color
Blue Star CompositionsCopper(II) ChlorideCuClBlue
Green FlamesBasic Copper(II) NitrateCuOHGreen
Blue Fire MixesBlack Copper Oxide, Sugars, Potassium ChlorateCuClBlue

Integration into Humidity Indicator Systems

Basic copper(II) chloride is a key chemical in the manufacturing of cobalt-free humidity indicator cards (HICs). why.grwikipedia.org These cards are designed to provide a visual indication of the relative humidity (RH) within sealed packaging, which is critical for protecting moisture-sensitive products like electronics and pharmaceuticals. wikipedia.orgclariant.com

The principle behind copper(II) chloride-based indicators lies in its hygroscopic nature and ability to change color upon absorbing moisture. pyrodata.com The anhydrous form of copper(II) chloride is typically a yellowish-brown solid, which transitions to a blue-green dihydrate as it absorbs water. why.grpyrodata.com This color change is reversible, allowing the card to indicate the current humidity level. henryvandevelde.be

Historically, HICs often used cobalt(II) chloride, which changes from blue to pink. However, due to regulations classifying cobalt(II) chloride as a potentially toxic substance, there has been a significant shift towards cobalt-free alternatives. why.grwikipedia.org Copper(II) chloride has emerged as a viable replacement, with indicator spots that change from brown to a light blue or azure color as the humidity increases. wikipedia.orghenryvandevelde.be

These HICs are available in various configurations, indicating different RH levels, such as 5%, 10%, and 60%, to comply with industry standards for the handling of moisture-sensitive devices. wikipedia.org

Indicator TypeChemical BaseColor Change (Dry to Humid)Regulatory Status
Traditional HICCobalt(II) ChlorideBlue to PinkClassified as Toxic (T) by the European Community
Cobalt-Free HICCopper(II) ChlorideBrown to Azure/Light BlueNot subject to the same restrictions as cobalt-based indicators

Basic Copper(II) Chlorides in Thin Film Technologies (e.g., Solar Cells)

Basic copper(II) chlorides are finding applications in the advancement of thin-film solar cell technologies, particularly in perovskite and copper indium gallium diselenide (CIGS) solar cells. acs.orgmdpi.com These materials are investigated for their potential to improve the efficiency and quality of the solar cell components.

In the realm of perovskite solar cells, small-molecule copper(II) chloride has been introduced into the tin dioxide (SnO₂) electron transport layer. acs.org Research has shown that this addition can inhibit the agglomeration of SnO₂ colloids, leading to an improvement in the quality of the electron transport layer. acs.org This modification contributes to better device performance. Studies have also indicated that copper from the copper(II) chloride can diffuse into the perovskite film, which can influence the material's properties. acs.org

Solar Cell TechnologyRole of Copper(II) ChlorideObserved Effect
Perovskite Solar CellsAdditive in SnO₂ electron transport layerImproved quality of the electron transport layer, inhibition of SnO₂ colloid agglomeration. acs.org
CIGS Thin-Film Solar CellsVapor treatment for recrystallizationDrastic increase in grain size of the CIGS thin film. mdpi.com
CdTe Thin-Film Solar CellsIonic copper precursor for dopingBetter control of Cu diffusion, improved front junction quality, higher power conversion efficiency. utoledo.edu

Role in Advanced Electroplating Processes

In the field of electroplating, chloride ions, which can be sourced from basic copper(II) chloride, play a significant role in the formulation of copper electroplating baths. dupont.com Copper electroplating is a widely used process for creating a layer of copper on a substrate for various purposes, including decorative finishes, corrosion resistance, and enhancing electrical and thermal conductivity. wikipedia.orgrapiddirect.com

The electrolyte bath in copper electroplating typically contains a source of copper ions (like copper sulfate), an acid to improve conductivity (such as sulfuric acid), and a source of chloride ions. dupont.com These chloride ions are a critical component as they interact with organic additives in the bath to form complexes. dupont.com These complexes help to control the plating rate, preventing excessively rapid deposition and ensuring a smooth, uniform copper layer. dupont.com

Specifically, chloride ions work in conjunction with organic molecules known as "suppressors" to inhibit plating on certain areas, which is essential for achieving the desired surface morphology and thickness distribution. dupont.com The presence of chloride also helps in reducing anode polarization. wikipedia.org While various chloride salts can be used, the principle remains the same: the chloride ion is a key facilitator in achieving high-quality electroplated copper films. The process involves the reduction of copper ions at the cathode to form a metallic copper deposit. wikipedia.org

Development of Advanced Batteries and Electrochemical Devices

Copper(II) chloride is a compound of interest in the development of advanced energy storage systems, including flow batteries and other electrochemical devices. sarchemlabs.com Its utility in these applications stems from its favorable electrochemical properties, particularly its ability to undergo reversible redox transformations. sarchemlabs.com

In electrochemical systems, the interconversion between the Cu²⁺ and Cu⁺ oxidation states is fundamental. sarchemlabs.com This redox cycling allows copper(II) chloride to act as an efficient mediator in electron transfer processes. sarchemlabs.com The stability of its redox activity over a wide pH range in electrolyte solutions makes it suitable for applications that require long-term, stable performance. sarchemlabs.com

One of the notable applications is in redox flow batteries, where the stable electrochemical characteristics of copper(II) chloride can enhance the energy density of the battery's electrolyte, potentially leading to longer operational lifetimes. sarchemlabs.com When used in electrolyte solutions, copper(II) chloride can also improve ionic conductivity and facilitate efficient charge transfer by providing mobile ions, which helps to lower the internal resistance of electrochemical cells. sarchemlabs.com Research into high-concentration copper chloride solutions is important for industrial applications, which may include flow batteries. utexas.edu

Electrochemical ApplicationRole of Copper(II) ChlorideKey Electrochemical Property
Redox Flow BatteriesComponent in flow electrolytesStable redox cycling, enhances energy density. sarchemlabs.com
General Electrochemical CellsElectrolyte additiveImproves ionic conductivity, facilitates charge transfer. sarchemlabs.com

Environmental Geochemistry and Agrochemistry Research

Environmental Fate and Transport of Basic Copper(II) Chlorides in Soil and Aquatic Ecosystems

Basic copper(II) chloride, often formulated as copper oxychloride (dicopper chloride trihydroxide), is a widely used fungicide and bactericide in agriculture. wikipedia.orgcamachem.com Its environmental behavior is of significant interest due to the potential for copper accumulation in soils and its impact on aquatic systems. aih.org.au The fate and transport of this compound are governed by a complex interplay of its chemical properties and the characteristics of the surrounding environment. nih.govacs.org

Unlike more soluble copper compounds such as copper sulfate (B86663), basic copper(II) chloride has a low solubility in water, which influences its mobility and bioavailability. herts.ac.ukresearchgate.net This low solubility means that its transport in the environment can occur both in dissolved form and as solid particles. acs.orgscience.gov Off-target deposition during spraying and wash-off from plant surfaces by rain are significant pathways for its entry into soil and aquatic ecosystems. acs.org

The interaction of basic copper(II) chloride with soil and sediment particles is a critical factor in determining its environmental mobility. nih.gov The process is largely governed by adsorption and desorption phenomena, which are influenced by the physicochemical properties of the soil and water.

Adsorption and Desorption:

Research indicates that the sorption of copper from copper oxychloride is significantly influenced by soil pH, cation exchange capacity (CEC), and organic matter content. nih.govacs.org In acidic soils, the dissolution of copper oxychloride can increase the concentration of soluble copper. acs.org However, in moderately acidic to neutral soils, the compound's low solubility and the soil's buffering capacity limit the increase in soluble copper. acs.org

Studies have shown that copper from these fungicides can be transported as colloidal particles in porous media like sand. acs.org The attachment of these particles to the media is influenced by hydrodynamic forces. acs.org Desorption of copper from soil particles is often limited, indicating that copper can form strong bonds with soil components, leading to its accumulation over time with repeated applications. researchgate.netresearchgate.net The process of desorption is often not the simple reverse of adsorption, a phenomenon known as hysteresis, suggesting that a fraction of the adsorbed copper becomes resistant to release back into the soil solution. researchgate.net

Speciation in Aquatic Systems:

In natural waters, the speciation of copper released from basic copper(II) chloride is dependent on factors such as pH, alkalinity, and the presence of dissolved organic matter and other ligands. The dissolved copper can exist as free hydrated Cu²⁺ ions or form complexes with various inorganic and organic ligands. The low solubility of copper oxychloride means that at the typical pH of rainwater (6 to 7), the transport of particulate forms may be more significant than that of dissolved forms, especially during heavy rainfall. acs.org

Factors Influencing Adsorption and Desorption of Basic Copper(II) Chloride in Soil
FactorInfluence on AdsorptionInfluence on DesorptionReference
Soil pHHigher pH generally increases adsorption.Lower pH can increase desorption. nih.govacs.org
Cation Exchange Capacity (CEC)Higher CEC increases the soil's capacity to adsorb copper ions.Soils with high CEC may exhibit lower desorption rates. nih.gov
Organic MatterHigh organic matter content strongly adsorbs copper.Strong binding to organic matter can limit desorption. nih.gov
Clay ContentHigher clay content provides more surface area for adsorption.Desorption can be limited due to strong binding to clay minerals. researchgate.net

Once in the terrestrial environment, basic copper(II) chloride is subject to various biogeochemical processes that influence its long-term fate. As an inorganic compound, the copper component does not degrade, but its chemical form and bioavailability can change. herts.ac.uk

Repeated applications of copper-based fungicides can lead to the accumulation of copper in the upper layers of agricultural soils. nih.gov This accumulation can have long-term effects on soil microbial communities and their functions, including those involved in nutrient cycling.

The transformation of basic copper(II) chloride in soil is primarily a process of dissolution and re-precipitation, governed by the local soil chemistry. In acidic conditions, the compound can slowly dissolve, releasing Cu²⁺ ions. These ions can then be adsorbed by soil colloids, taken up by plants, or form new mineral phases. The mobility and bioavailability of the released copper are thus intrinsically linked to the soil's properties. Studies on soils with a history of copper fungicide application have shown that the added copper can persist in forms that are not readily leachable, contributing to its long-term accumulation.

Research on Mechanistic Basis of Agro-Fungicidal and Bactericidal Actions

The efficacy of basic copper(II) chloride as a fungicide and bactericide stems from the release of copper ions (Cu²⁺) in the presence of moisture on plant surfaces. pomais.compomais.com These ions have a multi-site mode of action, which makes the development of resistance by pathogens very difficult. pomais.com

The primary mechanism of action of the copper ions released from basic copper(II) chloride is the non-specific denaturation of proteins and enzymes in fungal and bacterial cells. cornell.eduwikipedia.org Copper ions have a high affinity for and bind to various functional groups in proteins, particularly sulfhydryl (-SH), amino (-NH₂), and carboxyl (-COOH) groups. pomais.comdhanuka.com

This binding alters the three-dimensional structure of the proteins, leading to the loss of their biological function. pomais.com As enzymes are proteins that catalyze essential metabolic reactions, their inactivation disrupts vital cellular processes. pomais.comslideshare.net This multi-site attack on numerous proteins simultaneously makes it exceedingly difficult for the pathogen to develop resistance through a single gene mutation. pomais.com The spores of fungi actively accumulate copper, which inhibits their germination. slideshare.net

Furthermore, copper ions interfere with the pathogen's respiratory processes. pomais.comresearchgate.net They can disrupt the electron transport chain in mitochondria, which is essential for cellular energy production (ATP synthesis). By interfering with key enzymes in this pathway, copper effectively suffocates the pathogen at a cellular level. pomais.com Damage to the cell membrane by copper ions also leads to the leakage of essential cellular components, contributing to cell death. pomais.com

Mechanisms of Action of Copper(II) Ions from Basic Copper(II) Chloride on Pathogens
MechanismDescriptionReference
Enzyme InhibitionCu²⁺ binds to functional groups in enzymes, causing denaturation and inactivation of essential metabolic pathways. pomais.comcornell.edudhanuka.comslideshare.net
Protein DisruptionBinding of Cu²⁺ to proteins disrupts their structure and function. pomais.comwikipedia.org
Protoplasm CoagulationInteraction with cellular proteins leads to the coagulation of the cell's internal contents. researchgate.net
Respiratory InhibitionInterference with the electron transport chain inhibits cellular respiration and energy production. pomais.comresearchgate.net
Cell Membrane DamageCu²⁺ ions can damage cell membranes, leading to leakage of cellular contents. pomais.com

While effective against pathogens, the copper released from basic copper(II) chloride can also impact non-target organisms, including plants and soil fauna. One of the key mechanisms of this toxicity is the induction of oxidative stress. tarjomefa.com

Copper is a redox-active metal, and in excess, it can participate in Fenton-like reactions, leading to the generation of highly reactive oxygen species (ROS) such as hydroxyl radicals. researchgate.net ROS can cause significant damage to cellular components, including lipids (lipid peroxidation), proteins, and DNA. nih.gov

Interactions with Plant Physiology and Soil Microbial Communities

Basic copper(II) chloride, often found in agricultural applications as copper oxychloride, plays a dual role in plant physiology. Copper is an essential micronutrient vital for various plant functions, including photosynthesis, respiration, and lignin (B12514952) synthesis. dynamicbiotech.com It is a key component in several enzyme systems and is crucial for the formation of chlorophyll. dynamicbiotech.com The application of basic copper(II) chloride can, therefore, stimulate root and shoot growth, enhance plant metabolism, and increase resilience to environmental stressors such as drought and heat. watertechexperts.com

In the soil environment, basic copper(II) chloride influences microbial communities. As with plants, copper is an essential element for many microorganisms, but it becomes toxic at high concentrations. nih.gov The introduction of copper-based compounds can lead to shifts in the structure and activity of soil bacterial and fungal populations. Research has indicated that long-term exposure to copper fungicides can have a lasting impact on a wide range of soil biota. nih.gov Elevated copper levels can affect key soil processes by altering microbial activity. Some studies have shown a decrease in both bacterial and fungal biomass with increasing copper concentrations. nih.gov

Table 1: Effects of Basic Copper(II) Chloride on Plant Physiology and Soil Microbial Communities

Area of Impact Positive Effects at Optimal Concentrations Negative Effects at Excessive Concentrations

Environmental Technology Applications for Pollutant Abatement

Mechanisms of Wastewater Treatment and Desulfurization

In wastewater treatment, the removal of dissolved heavy metals like copper is often achieved through chemical precipitation. netsolwater.comsarchemlabs.com This process involves altering the chemical equilibrium to convert soluble metal ions into insoluble precipitates that can be separated from the water. netsolwater.com The most common method for copper removal is hydroxide (B78521) precipitation, where the pH of the wastewater is raised by adding alkaline substances like lime (Ca(OH)₂) or sodium hydroxide (NaOH). sarchemlabs.comwcs-group.co.uk This increase in pH reduces the solubility of copper ions, causing them to precipitate as copper hydroxide (Cu(OH)₂). sarchemlabs.com While basic copper(II) chloride is not typically added directly as a precipitant, the principles of hydroxide precipitation are central to controlling the solubility of copper compounds in water.

For the abatement of sulfur-containing pollutants, particularly hydrogen sulfide (B99878) (H₂S), copper compounds are utilized in a process known as desulfurization. herts.ac.uk Copper(II) chloride solutions can be employed to remove H₂S from gas streams. The underlying mechanism is a precipitation reaction where cupric ions (Cu²⁺) react with hydrogen sulfide to form insoluble copper sulfide (CuS). tandfonline.com This solid precipitate can then be removed from the system. In some processes, the copper sulfide can be oxidized to regenerate the cupric ions, allowing for the recycling of the absorbent solution. tandfonline.com This makes the copper chloride-based desulfurization a potentially regenerative process.

Role in Mercury Oxidation and Adsorption on Sorbent Materials

Basic copper(II) chloride plays a significant role in the control of mercury emissions, particularly from coal-fired power plants. Elemental mercury (Hg⁰) is difficult to capture due to its high volatility and low reactivity. watertechexperts.com Environmental technologies, therefore, often focus on oxidizing elemental mercury to a more reactive and water-soluble form, divalent mercury (Hg²⁺), which can be more easily captured by existing air pollution control devices. watertechexperts.com

Copper(II) chloride has been demonstrated to be an effective catalyst for the oxidation of elemental mercury. researchgate.net When impregnated onto various sorbent materials like activated carbon, zeolites (such as ZSM-5), or alumina, it enhances their capacity for mercury capture. watertechexperts.com The mechanism involves the oxidation of Hg⁰ to mercuric chloride (HgCl₂). sarchemlabs.com This process is particularly effective in the presence of chlorine. The copper chloride on the sorbent surface provides active sites for this oxidation reaction. watertechexperts.com Once oxidized, the mercuric chloride is adsorbed onto the surface of the sorbent material. Studies have shown that sorbents modified with copper chloride can achieve high mercury removal efficiencies, often exceeding 95%. sarchemlabs.com The optimal temperature for this process can vary depending on the specific sorbent material used, but high efficiencies have been reported in the temperature range of 40–160 °C. sarchemlabs.com

Table 2: Efficiency of Copper(II) Chloride-Modified Sorbents for Mercury Removal

Sorbent Material Modifier Target Pollutant Removal Efficiency Optimal Conditions
Mesoporous Carbon Aerogels Copper(II) Chloride Elemental Mercury (Hg⁰) >95% Temperature range of 40–160 °C; optimal at 80 °C with ~98.7% efficiency. sarchemlabs.comresearchgate.net
ZSM-5 Molecular Sieve 2.5 wt% Copper(II) Chloride Elemental Mercury (Hg⁰) Up to 99% -
Activated Carbon Copper(II) Chloride Elemental Mercury (Hg⁰) Significantly enhanced adsorption capacity. -
Neutral Al₂O₃ Copper(II) Chloride Elemental Mercury (Hg⁰) Enhanced adsorption capacity. -

Remediation Strategies for Copper-Contaminated Sites Utilizing Basic Copper(II) Chlorides

The remediation of soils contaminated with copper often involves strategies aimed at either immobilizing the copper to reduce its bioavailability or extracting it from the soil. The chemical form of copper in the soil, including the formation of various copper chlorides, is central to these processes.

One common remediation technique for copper-contaminated soil is soil washing. This process uses a liquid solution to extract the contaminants. For copper, acidic solutions are often effective as they can dissolve copper compounds that are insoluble in neutral water. The use of acidic washing agents can lead to the formation of soluble copper(II) chloride in the washing solution, which can then be treated to recover the copper. The effectiveness of soil washing depends on factors such as soil type, the concentration of the washing agent, and contact time.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of basic copper(II) chloride and its related species. These calculations provide a fundamental understanding of bonding, molecular orbitals, and reaction energetics.

DFT studies have been employed to investigate the structural and electronic properties of copper(II) chloride complexes. For instance, calculations at the B3LYP/6-311+G(d,p) level of theory can be used to optimize the molecular geometry and analyze the resulting bond lengths and angles, which show strong correlation with experimental X-ray diffraction data. scivisionpub.com Such studies reveal insights into the coordination environment of the copper atoms and the nature of the copper-oxygen and copper-chlorine bonds.

The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding the reactivity of the compound. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For related copper complexes, DFT calculations have been used to correlate theoretical electron affinity with superoxide dismutase (SOD)-like activity, demonstrating the predictive power of these methods in assessing potential catalytic functions. mdpi.com

Furthermore, DFT can be used to model the interaction of basic copper(II) chloride with other molecules. Studies on the interaction of Cu(II) with carbohydrates in aqueous solutions using DFT have helped in understanding the stability of the resulting complexes by analyzing frontier molecular orbital energies and charge transfer. researchgate.net These computational approaches are also vital in studying the initial stages of corrosion processes where basic copper(II) chloride is a common product. For example, DFT has been used to model the interaction of chloride ions with metal oxide passive films, providing insights into the degradation mechanisms at an atomic level. rsc.org

Table 1: Representative Data from DFT Calculations on Copper(II) Complexes

Computational MethodCalculated PropertySystem StudiedKey Finding
B3LYP/6-311+G(d,p)Optimized GeometryChloro-purine derivativesStrong correlation between calculated and experimental bond lengths and angles. scivisionpub.com
DFT (unspecified functional)Electron Affinity (EA)Cu(II)-phenanthroline complexesCorrelation between theoretical EA and experimental SOD-like activity (IC50). mdpi.com
B3LYP/6-31G(d)Frontier Molecular OrbitalsCuCl₂ with carbohydratesStability of metal-carbohydrate interactions determined from HOMO-LUMO gaps. researchgate.net

Molecular Dynamics (MD) Simulations for Condensed Phase Behavior and Aqueous Chemistry

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the behavior of basic copper(II) chloride in the condensed phase, particularly in aqueous environments. MD simulations provide a dynamic picture of molecular interactions, solvation structures, and transport properties over time.

In the context of copper chloride solutions, MD simulations have been used to investigate the hydration characteristics of copper ions and the formation of various chloro-complexes. mdpi.com These simulations can reveal the structure of the hydration shells around Cu²⁺ ions and how they are affected by the presence of chloride ions. For instance, simulations can track the number of water molecules and chloride ions in the first and second coordination spheres of the copper ion as a function of concentration and temperature.

The study of copper(II) chloro-complexes in brines has been investigated using a combination of DFT and MD simulations. rruff.info These studies help in understanding the stability and structure of species like [CuClₓ]²⁻ˣ(aq) which are relevant to the environmental transport of copper. MD simulations can also elucidate the dynamics of ligand exchange processes, providing insights into the kinetics of complex formation and dissociation.

First-principles MD simulations, which use quantum mechanical calculations to determine the forces between atoms, offer a higher level of accuracy for studying complex chemical processes. Although computationally expensive, they can provide detailed information about bond breaking and formation events, which is crucial for understanding the aqueous chemistry of copper compounds. However, for studying phenomena like aggregation in vapor phases, Monte Carlo (MC) simulations with specialized cluster moves have been shown to be more appropriate than MD for adequately sampling the equilibrium cluster size distribution. materialsproject.org

Table 2: Insights from Molecular Dynamics Simulations of Copper Chloride Systems

Simulation TypeSystemProperty InvestigatedKey Finding
Classical MDAqueous Copper ChlorideHydration CharacteristicsReveals the structure of hydration shells and formation of chloro-complexes. mdpi.com
DFT-based MDCu(II) Chloro-complexes in BrinesComplex Stability and StructureProvides insights into the stability of [CuClₓ]²⁻ˣ(aq) species. rruff.info
First-principles MC/MDCuCl in Water VaporCluster FormationMC simulations are more effective than MD for sampling equilibrium cluster sizes in vapor. materialsproject.org

Force Field Development for Simulating Copper-Chloride Interactions in Complex Systems

A critical component for accurate and efficient MD simulations is the force field, which is a set of parameters that describes the potential energy of a system as a function of the atomic coordinates. The development of reliable force fields for copper-chloride interactions is essential for simulating complex systems containing basic copper(II) chloride.

The ReaxFF reactive force field is a significant development in this area, as it can model chemical reactions by dynamically changing bonding topologies. A ReaxFF force field has been specifically developed for aqueous copper chloride systems. researchgate.netarizona.educecam.org The parameters for this force field were trained against a large set of DFT-derived energies for various copper-chloride and copper-chloride-water clusters. researchgate.netarizona.educecam.org This approach ensures that the force field can accurately reproduce quantum mechanical descriptions of the system.

The validation of such force fields is performed by comparing the results of MD simulations with experimental data and higher-level computational results. For the ReaxFF copper chloride force field, MD simulations were able to reproduce structural properties of the chloride/water and copper-chloride/water systems, including the Jahn-Teller distortion observed in copper(II) complexes. researchgate.netarizona.educecam.org The development of such force fields provides a computationally inexpensive tool to investigate the properties and functions of copper ions in diverse environments, from biological systems to industrial processes. researchgate.netarizona.educecam.org

The development process often involves an iterative training procedure where the force field parameters are refined against configurations generated from MD simulations until the ReaxFF results are in good agreement with the DFT-derived values. researchgate.netarizona.edu This ensures the robustness and transferability of the force field to different conditions.

Table 3: Key Aspects of Force Field Development for Copper-Chloride Systems

Force Field TypeTraining DataValidation MethodKey Application
ReaxFFDFT-derived energies of copper-chloride and copper-chloride-water clusters. researchgate.netarizona.educecam.orgComparison of MD simulation results with experimental and QM data for structural properties. researchgate.netarizona.educecam.orgSimulation of aqueous-phase copper chemistry, including reaction dynamics. researchgate.netarizona.educecam.org

Predictive Modeling of Crystal Growth and Polymorph Formation

Basic copper(II) chloride, Cu₂Cl(OH)₃, is known to exist in several polymorphic forms, most notably atacamite, paratacamite, and botallackite. cecam.org Computational modeling plays a crucial role in understanding the factors that govern the formation of these different crystal structures. While direct predictive modeling of the crystal growth of basic copper(II) chloride from first principles is a complex challenge, computational studies combined with experimental observations provide significant insights.

The formation of a specific polymorph is determined by the relative rates of nucleation and growth, which are influenced by factors such as temperature, pH, and the concentration of complexing agents in the solution. researchgate.net Experimental studies have shown that the concentration of CuCl₂ is a key factor in determining whether atacamite or paratacamite is formed. researchgate.net Atacamite formation appears to be favored by the presence of the CuCl⁺ complex in solution. researchgate.net

Computational approaches can be used to refine the crystal structures of these polymorphs. For example, the crystal structure of botallackite has been refined using least-squares methods based on X-ray diffraction data. manchester.ac.uk Such refinements provide accurate atomic coordinates and bond parameters, which are essential for understanding the stability and properties of the different polymorphs. DFT calculations can be used to determine the lattice energies of the different polymorphs, providing a theoretical basis for their relative thermodynamic stabilities.

While comprehensive predictive models for the crystal growth of basic copper(II) chloride are still an area of active research, existing computational tools can be used to model aspects of the crystallization process. Molecular dynamics simulations can be used to study the early stages of nucleation by observing the aggregation of ions and molecules in solution. fu-berlin.de Kinetic Monte Carlo methods can simulate crystal growth by modeling the attachment and detachment of growth units at specific surface sites. rsc.org

Table 4: Polymorphs of Basic Copper(II) Chloride and Factors Influencing Their Formation

PolymorphCrystal SystemConditions Favoring FormationComputational Insights
AtacamiteOrthorhombicHigher concentrations of CuCl₂; presence of CuCl⁺ complex. researchgate.netStructure confirmed by X-ray and neutron diffraction. escholarship.org
ParatacamiteRhombohedralLower concentrations of CuCl₂. researchgate.net Considered the thermodynamically stable phase at ambient temperatures. cecam.org-
BotallackiteMonoclinicOften forms as a key intermediate and recrystallizes. cecam.orgCrystal structure refined, showing sheets held together by hydrogen bonding. manchester.ac.uk

Computational Approaches for Catalyst Design and Reaction Mechanism Elucidation

Basic copper(II) chloride and related copper compounds are important in catalysis. Computational chemistry provides invaluable tools for designing novel catalysts and elucidating the mechanisms of catalyzed reactions at a molecular level.

DFT calculations are widely used to study the mechanisms of copper-catalyzed reactions. For example, in the context of Ullmann-type reactions, DFT has been used to investigate different proposed mechanisms, such as oxidative addition/reductive elimination versus single-electron transfer (SET) pathways. nih.gov These calculations can determine the energy profiles of different reaction pathways, identify transition states, and explain experimentally observed selectivities. nih.gov By understanding the role of ligands and substrates, computational studies can guide the design of more efficient and selective catalysts.

In the field of electrocatalysis, DFT is crucial for designing catalysts for reactions such as CO₂ reduction. nih.gov Computational studies can model the adsorption of reactants and intermediates on catalyst surfaces, calculate reaction barriers, and predict catalytic activity. nih.gov For instance, DFT simulations have been used to study the effect of doping copper catalysts with other metals to enhance their performance. nih.gov

The elucidation of reaction mechanisms often involves a combination of computational and experimental techniques. For example, in the study of the electrocatalytic reduction of nitrite by bio-inspired copper complexes, DFT computations were used in conjunction with electrochemical studies and reaction kinetics to determine that the rate-determining step is a general acid-catalyzed protonation of a copper-ligated nitrous acid species. This detailed mechanistic understanding is essential for the rational design of improved catalysts.

Computational screening is another powerful approach where a large number of potential catalyst candidates are evaluated computationally to identify the most promising ones for experimental validation. This can significantly accelerate the discovery of new catalysts.

Table 5: Applications of Computational Chemistry in Copper Catalysis

Catalytic ProcessComputational MethodFocus of StudyKey Insight
Ullmann-type ReactionsDFTReaction Mechanism and SelectivityElucidation of SET vs. oxidative addition pathways and the role of ligands. nih.gov
CO₂ ElectroreductionDFTCatalyst DesignModeling of bimetallic copper catalysts to improve activity and selectivity. nih.gov
Nitrite ReductionDFT, Reaction KineticsMechanism ElucidationIdentification of the rate-determining step in a bio-inspired copper catalyst.

Future Research Directions and Emerging Paradigms

Development of Advanced Spectroscopic Techniques for In-Situ Characterization

A primary challenge in the study of basic copper(II) chlorides, particularly in the context of corrosion and conservation, is the ability to analyze these compounds in their natural environment without altering them. The development of advanced, non-invasive spectroscopic techniques is paramount for in-situ characterization.

Recent progress has demonstrated the utility of Raman and infrared spectroscopy for identifying different polymorphs of basic copper(II) chloride, such as atacamite and paratacamite, on the surfaces of corroded copper and bronze artifacts. qut.edu.auschweizerbart.deresearchgate.net These techniques provide molecular-level information, allowing researchers to distinguish between the different crystalline forms and understand their formation processes. schweizerbart.de Future research will likely focus on enhancing the portability and sensitivity of these instruments for real-time, on-site analysis of cultural heritage objects and industrial materials.

X-ray photoelectron spectroscopy (XPS) is another powerful tool for analyzing the elemental composition and chemical states of elements on a material's surface. researchgate.netazooptics.com Advancements like Hard X-ray Photoelectron Spectroscopy (HAXPES) offer the potential for deeper analysis into the bulk material, providing a more comprehensive picture of the corrosion layers. azooptics.com The integration of these techniques with microscopy will enable detailed chemical mapping of surfaces, revealing the spatial distribution of different basic copper(II) chloride phases.

Further exploration of techniques such as laser-induced breakdown spectroscopy (LIBS) and optical coherence tomography (OCT) is also anticipated. researchgate.net These methods offer rapid, minimally invasive analysis, which is crucial for applications where sample removal is not feasible. The overarching goal is to develop a suite of in-situ spectroscopic tools that can provide a holistic understanding of the formation, transformation, and degradation of basic copper(II) chlorides in various environments.

Spectroscopic TechniqueInformation ProvidedPotential Future Advancements
Raman SpectroscopyMolecular structure, identification of polymorphs (e.g., atacamite, paratacamite). qut.edu.auschweizerbart.deresearchgate.netIncreased portability for in-situ field analysis, enhanced sensitivity.
Infrared SpectroscopyVibrational modes of chemical bonds, complementary to Raman for phase identification. schweizerbart.deMiniaturization of instruments, development of extensive spectral libraries.
X-ray Photoelectron Spectroscopy (XPS)Elemental composition and chemical states at the surface. researchgate.netazooptics.comUse of HAXPES for deeper sample analysis. azooptics.com
Laser-Induced Breakdown Spectroscopy (LIBS)Rapid elemental analysis. researchgate.netImproved quantification and mapping capabilities.
Optical Coherence Tomography (OCT)Cross-sectional imaging of subsurface structures. researchgate.netHigher resolution imaging for detailed layer analysis.

Exploration of Basic Copper(II) Chlorides in Nanotechnology and Hybrid Materials

The unique properties of copper compounds at the nanoscale are opening up new avenues for their application in advanced materials. Research into basic copper(II) chlorides in nanotechnology is an emerging field with significant potential. The synthesis of copper-based nanoparticles, including those influenced by chloride ions, has been a focus of recent studies. rsc.orgnih.govacs.orgacs.org

The presence of chloride ions has been shown to influence the morphology of copper nanocrystals, directing their growth into specific shapes such as nanoplates or nanowires. rsc.org This morphological control is critical for tailoring the properties of the nanomaterials for specific applications. Basic copper(II) chloride nanoparticles and their composites are being explored for their catalytic, antimicrobial, and electronic properties. sarchemlabs.commdpi.com

Future research will likely concentrate on the controlled synthesis of basic copper(II) chloride nanostructures with well-defined sizes and shapes. The incorporation of these nanomaterials into polymer or ceramic matrices to create hybrid materials is another promising direction. These hybrid materials could exhibit enhanced mechanical, thermal, or functional properties, making them suitable for a range of applications, from advanced coatings to components in energy storage devices. sarchemlabs.com

Research AreaFocusPotential Applications
Nanoparticle SynthesisControl of size, shape, and morphology of basic copper(II) chloride nanoparticles. rsc.orgCatalysis, antimicrobial agents, sensors. sarchemlabs.commdpi.com
Hybrid MaterialsIncorporation of nanoparticles into polymer, ceramic, or carbon-based matrices. acs.orgAdvanced coatings, energy storage, electronic components. sarchemlabs.com
Mechanistic StudiesUnderstanding the role of chloride ions in directing nanocrystal growth. rsc.orgTailoring material properties for specific functions.

Green Chemistry Approaches for Sustainable Synthesis and Application

In line with the principles of green chemistry, there is a growing effort to develop more environmentally friendly methods for the synthesis and application of chemical compounds, including basic copper(II) chlorides. Traditional synthesis routes often involve harsh reagents and generate significant waste.

Future research in this area will focus on several key aspects. One is the use of greener solvents, such as water or ionic liquids, to replace volatile organic compounds. Another is the exploration of alternative energy sources, such as microwave or ultrasound irradiation, to enhance reaction rates and reduce energy consumption. The use of benign reducing and precipitating agents is also a critical component of green synthesis. google.com

For instance, methods for the sustainable production of cuprous chloride, a precursor to basic copper(II) chloride, using electrolytic synthesis have been proposed to reduce greenhouse gas emissions. researchgate.net The application of basic copper(II) chloride in sustainable technologies is also an active area of research. Its use as a catalyst in various chemical transformations and in environmental remediation highlights its potential contribution to a greener chemical industry. sarchemlabs.commdpi.com

Green Chemistry PrincipleApplication to Basic Copper(II) ChlorideResearch Focus
Safer Solvents and AuxiliariesUse of water or ionic liquids in synthesis.Development of aqueous-based synthesis routes.
Design for Energy EfficiencyUtilization of microwave or ultrasonic energy.Optimization of reaction conditions to minimize energy input.
Use of Renewable FeedstocksExploration of bio-based reagents.Investigation of plant extracts or other biomolecules as stabilizing or reducing agents.
Waste PreventionDevelopment of high-yield, atom-economical syntheses.Designing synthetic pathways that minimize byproduct formation.

Advanced Computational-Experimental Integration for Material Discovery and Optimization

The synergy between computational modeling and experimental research is becoming increasingly important in materials science. For basic copper(II) chlorides, this integrated approach can accelerate the discovery of new materials and the optimization of their properties.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the crystal structures, electronic properties, and thermodynamic stability of different basic copper(II) chloride polymorphs. nih.gov This theoretical understanding can guide experimental efforts to synthesize new phases with desired characteristics. For example, DFT calculations have been employed to investigate the formation mechanisms of copper(II) chloro complexes in different solvents. nih.govacs.org

This computational-experimental feedback loop can be particularly powerful in understanding complex processes like corrosion. By modeling the interactions between chloride ions, copper surfaces, and the surrounding environment, researchers can gain insights into the initiation and propagation of "bronze disease". researchgate.net This knowledge can then be used to design more effective conservation treatments.

Future work will likely involve the development of more sophisticated multiscale models that can bridge the gap between atomic-level interactions and macroscopic material behavior. The integration of machine learning algorithms with large experimental and computational datasets could also revolutionize the way new copper-based materials are discovered and designed.

Area of IntegrationComputational ApproachExperimental ValidationGoal
Crystal Structure PredictionDensity Functional Theory (DFT). nih.govX-ray diffraction, spectroscopy. schweizerbart.deDiscovering new polymorphs and understanding their stability.
Reaction MechanismsDFT/TDDFT calculations. nih.govTransient absorption spectroscopy. nih.govElucidating the pathways of formation and transformation.
Corrosion ProcessesMolecular dynamics simulations.Electrochemical measurements, surface analysis. researchgate.netPredicting and preventing material degradation.
Material PropertiesQuantum mechanical calculations.Measurement of electronic, optical, and magnetic properties.Designing materials with tailored functionalities.

Interdisciplinary Studies in Geochemistry, Archaeology, and Conservation Science

Basic copper(II) chlorides are compounds that sit at the crossroads of several scientific disciplines. Their study requires a collaborative, interdisciplinary approach to fully understand their significance.

In geochemistry , these minerals can serve as indicators of specific environmental conditions. Their presence and polymorph type in mineral deposits can provide clues about the pH, chloride concentration, and redox potential of the fluids from which they formed. researchgate.net

In archaeology , the identification of basic copper(II) chlorides as corrosion products on ancient artifacts provides invaluable information about the object's history, including its burial environment and subsequent exposure conditions. culturalheritage.orgresearchgate.netekb.eg The well-known phenomenon of "bronze disease" is a prime example of the destructive potential of these compounds on cultural heritage. researchgate.netgetty.eduresearchgate.net

Conservation science is heavily reliant on a deep understanding of the chemistry of basic copper(II) chlorides to develop effective strategies for the preservation of copper and bronze objects. culturalheritage.orgunirioja.es Research in this area focuses on methods to remove chlorides from artifacts, stabilize the existing corrosion layers, and apply protective coatings to prevent future degradation.

The future of research in these interdisciplinary areas will involve the continued application of advanced analytical techniques to archaeological artifacts, the development of more stable and less toxic conservation treatments, and the creation of comprehensive models that link the geochemical formation of these minerals to their appearance and behavior on historical objects.

DisciplineRole of Basic Copper(II) ChlorideFuture Research Directions
GeochemistryIndicator of environmental formation conditions. researchgate.netLinking mineral assemblages to specific geological processes.
ArchaeologyMarker of burial environment and post-excavation corrosion ("bronze disease"). researchgate.netculturalheritage.orgresearchgate.netNon-destructive analysis of artifacts to reconstruct their history.
Conservation ScienceTarget for removal and stabilization in the treatment of corroded artifacts. getty.eduunirioja.esDevelopment of sustainable and non-toxic conservation methods.

Q & A

Q. What are the standard protocols for synthesizing and characterizing basic copper(II) chloride in laboratory settings?

Methodological Answer:

  • Synthesis : Basic copper(II) chloride (Cu₂(OH)₃Cl) is typically prepared via controlled hydrolysis of CuCl₂·2H₂O in aqueous alkaline solutions (e.g., NaOH). Adjusting pH (8–10) and temperature (40–60°C) governs crystallinity and purity .
  • Characterization : Use UV-Vis spectroscopy (absorption bands at ~275 nm for Cu(I) and ~405 nm for Cu(II) species) and FTIR (OH stretching at 3400–3600 cm⁻¹, Cu-Cl vibrations at 450–500 cm⁻¹). Quantify phase purity via XRD (reference JCPDS 25-1427) .
  • Data Reporting : Include synthesis parameters (pH, temperature, reagent ratios), spectral peaks, and crystallographic data in supplementary materials to ensure reproducibility .

Q. How should researchers handle discrepancies in spectral data during copper(II) chloride characterization?

Methodological Answer:

  • Cross-Validation : Compare UV-Vis and FTIR results with reference spectra from peer-reviewed databases (e.g., NIST Chemistry WebBook). For example, a peak at 240 nm (unassigned in some studies) may indicate impurities or intermediate complexes requiring further HPLC or mass spectrometry analysis .
  • Error Mitigation : Replicate experiments under identical conditions and document environmental variables (humidity, light exposure) that may alter Cu(II) redox behavior .

Q. What safety and storage protocols are critical for handling hygroscopic copper(II) chloride compounds?

Methodological Answer:

  • Storage : Keep in desiccators with silica gel to prevent hydrolysis. Use airtight containers to avoid moisture absorption, which can alter stoichiometry (e.g., Cu₂(OH)₃Cl → CuCl₂·2H₂O) .
  • Safety : Employ fume hoods for synthesis steps involving HCl vapors. Monitor copper leaching in waste streams using ICP-MS, adhering to EPA guidelines for heavy metal disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of copper(II) chloride in oxidation reactions?

Methodological Answer:

  • Variable Isolation : Systematically test reaction parameters (solvent polarity, temperature, Cu:substrate ratio). For example, polar aprotic solvents (DMF) may stabilize Cu(II) intermediates, enhancing catalytic activity compared to aqueous systems .
  • Mechanistic Probes : Use EPR spectroscopy to detect Cu(I)/Cu(II) redox shifts during catalysis. Contradictions in turnover numbers often arise from unaccounted side reactions (e.g., ligand decomposition) .

Q. What methodologies optimize copper(II) chloride’s role in green chemistry applications (e.g., C–H activation)?

Methodological Answer:

  • Solvent Selection : Replace traditional solvents (DCM, THF) with bio-based alternatives (e.g., Cyrene™) to reduce environmental impact. Monitor reaction efficiency via GC-MS .
  • Catalyst Recovery : Implement magnetic nanoparticle-supported CuCl₂ systems for facile separation and reuse. Track leaching via AAS to ensure catalyst stability over cycles .

Q. How do researchers address reproducibility challenges in copper(II) chloride-mediated antiviral assays?

Methodological Answer:

  • Cell Line Validation : Use standardized cell lines (e.g., Vero cells) and validate cytotoxicity via WST-1 assays (Figure 2, ). Normalize antiviral activity (IC₅₀) against control compounds (e.g., ribavirin) to minimize batch-to-batch variability .

  • Data Normalization : Report viral inhibition as a percentage relative to untreated controls, with triplicate measurements and ANOVA for statistical significance (p < 0.05) .

Q. What strategies ensure ethical and accurate reporting of copper(II) chloride’s environmental toxicity in interdisciplinary studies?

Methodological Answer:

  • Ecotoxicology Assays : Follow OECD guidelines for Daphnia magna or algal growth inhibition tests. Disclose copper speciation (e.g., free Cu²⁺ vs. complexed Cu) in toxicity reports, as bioavailability varies with pH and ligands .
  • Conflict Transparency : Disclose funding sources and potential biases (e.g., industrial partnerships) in publications. Use open-access repositories for raw data (e.g., Zenodo) to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.